Morachalcone A
Description
This compound has been reported in Morus lhou, Artocarpus integer, and other organisms with data available.
tyrosinase inhibitor from the wood of Artocarpus heterophyllus; structure in first source
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-12(2)3-7-15-18(23)10-8-16(20(15)25)17(22)9-5-13-4-6-14(21)11-19(13)24/h3-6,8-11,21,23-25H,7H2,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBYIJSAISXPKJ-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317253 | |
| Record name | Morachalcone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Morachalcone A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76472-88-3 | |
| Record name | Morachalcone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76472-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morachalcone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morachalcone A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRR4CUV7BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Morachalcone A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 - 205 °C | |
| Record name | Morachalcone A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Morachalcone A: A Technical Whitepaper on its Anticancer Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Morachalcone A, a naturally occurring chalcone, has emerged as a compound of significant interest in oncology research due to its potent antiproliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects. By targeting multiple, interconnected signaling pathways, this compound orchestrates a multi-pronged attack on cancer cells, leading to cell cycle arrest, induction of apoptosis, and inhibition of metastasis. This document summarizes key quantitative data, details common experimental protocols for its study, and visualizes the complex signaling cascades it modulates.
Core Mechanisms of Action
This compound exerts its anticancer effects through a combination of mechanisms that disrupt fundamental cellular processes required for tumor growth and survival. These core mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and suppression of cancer cell migration and invasion.
Induction of Apoptosis
A primary mechanism of this compound is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[1][2] Evidence suggests that this compound primarily activates the intrinsic (mitochondrial) apoptotic pathway.[3]
-
Mitochondrial Pathway Activation: The compound disrupts the mitochondrial membrane potential, a key initiating event in the intrinsic pathway.[3] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Regulation of Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, which are central regulators of apoptosis. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3][4] This shift in the Bax/Bcl-2 ratio is a crucial determinant for apoptosis initiation.
-
Caspase Cascade Activation: The release of mitochondrial factors activates a cascade of cysteine-aspartic proteases known as caspases. This compound has been shown to induce the cleavage and activation of initiator caspase-9 and executioner caspase-3.[3][4]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[3] Cleavage of PARP is a hallmark of apoptosis.[5]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[6][7][8][9][10] This prevents cancer cells from entering mitosis and undergoing cell division.
-
Modulation of Cyclins and CDKs: The arrest is mediated by altering the expression of key cell cycle regulatory proteins. Licochalcone H, a related compound, has been shown to downregulate cyclin D1 and upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[11]
-
Tubulin Polymerization Inhibition: Some chalcones exert their G2/M arrest effect by interfering with microtubule dynamics. They can act as tubulin polymerization inhibitors, binding to the colchicine site, which disrupts the formation of the mitotic spindle necessary for cell division.[7][12]
Inhibition of Metastasis
Metastasis is a major cause of cancer-related mortality. This compound demonstrates significant potential in inhibiting the metastatic cascade, which includes cell migration, invasion, and adhesion.[13]
-
Regulation of MMPs and TIMPs: It suppresses the activity and protein levels of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that degrade the extracellular matrix, a critical step for invasion.[13] Concurrently, it can increase the expression of tissue inhibitors of metalloproteinases (TIMPs).[13]
-
Epithelial-Mesenchymal Transition (EMT) Reversal: this compound can modulate markers of EMT, a process where cancer cells gain migratory and invasive properties. It has been observed to increase the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like N-cadherin.[13][14]
Modulation of Key Signaling Pathways
The anticancer activities of this compound are a direct consequence of its ability to interfere with critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation.[15][16] This pathway is frequently hyperactivated in various cancers. This compound and related chalcones have been shown to be potent inhibitors of this pathway.[4][17] By decreasing the phosphorylation of key components like Akt and mTOR, it effectively shuts down these pro-survival signals, thereby promoting apoptosis and autophagy.[4][18]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a complex role in regulating cell proliferation, differentiation, and apoptosis.[19][20][21] this compound's influence on this pathway is multifaceted. It has been shown to enhance the phosphorylation and activation of pro-apoptotic MAPKs, specifically p38 and JNK (c-Jun N-terminal kinase).[3][18] The activation of p38, in particular, appears to be a critical step in mediating mitochondria-dependent apoptosis.[3] Simultaneously, it can suppress the activity of the pro-survival ERK1/2 kinase.[8]
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by regulating genes involved in cell survival, proliferation, and metastasis.[22][23] The constitutive activation of NF-κB is common in many cancers.[24] this compound has been demonstrated to suppress the NF-κB signaling pathway, which contributes significantly to its anti-inflammatory and anti-metastatic effects.[13][25] This is often achieved by inhibiting the degradation of IκBα, the natural inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound and related chalcones on cancer cells.
Table 1: Cytotoxicity (IC50 Values) of Chalcone Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Chalcone Derivative | KYSE-4 | Esophageal Cancer | 1.06 µM | [14] |
| Chalcone Epoxide 4a | BxPC-3, MIA PaCa-2 | Pancreatic Cancer | 5.6 - 15.8 µM | |
| Chalcone Hybrid 7m | Various | Breast, etc. | 0.07 - 0.183 µM | [12] |
| Chalcone Derivative | HCT-116 | Colon Cancer | 15.90 µg/ml | [26] |
| Chalcone-Coumarin | HeLa | Cervical Cancer | 4.7 µM | [27] |
| Chalcone 4a | K562, MDA-MB-231 | Leukemia, Breast | ≤ 3.86 µg/ml | [28] |
Table 2: Effect of Chalcone Derivatives on Cell Cycle Distribution
| Compound | Cell Line | Treatment | % Cells in G2/M Phase (Treated vs. Control) | Reference |
| Chalcone Epoxide 4a | BxPC-3 | 50 µM for 12h | 61% vs. 15% | [6] |
| Compound 142 | MCF-7 | 2 µM | 84.55% vs. 15.19% | [7] |
| Compound 7m | MCF-7 | 100 nM | 26% (vs. lower control %) | [12] |
Experimental Protocols
This section outlines the standard methodologies used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Protocol:
-
Seed cancer cells (e.g., 5 x 10³ cells/well) into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., 150 µL DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The cell population is quantified in four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[29]
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This method uses PI to stain the DNA of cells. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry is used to measure the fluorescence intensity of a population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells to remove ethanol and resuspend them in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. Histograms are generated to determine the percentage of cells in each phase of the cell cycle.[9]
-
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
-
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Akt, Caspase-3, Cyclin D1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Band intensities are often normalized to a loading control like β-actin or GAPDH.[4][8]
-
Visualizations
The following diagrams illustrate the key mechanisms and pathways affected by this compound.
Conclusion
This compound is a promising natural product-derived anticancer agent that operates through a sophisticated and interconnected network of molecular mechanisms. Its ability to concurrently induce apoptosis, cause cell cycle arrest, and inhibit metastasis by modulating the PI3K/Akt, MAPK, and NF-κB signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. The multi-targeted nature of this compound may offer advantages in overcoming the drug resistance that plagues many conventional single-target therapies. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.[5][8][9]
References
- 1. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle arrest and apoptosis induction by an anticancer chalcone epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiogenesis, Anti-Tumor, and Anti-Metastatic Activity of Novel α-Substituted Hetero-Aromatic Chalcone Hybrids as Inhibitors of Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimetastatic effects of licochalcone A on oral cancer via regulating metastasis-associated proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A chalcone inhibits the growth and metastasis of KYSE-4 esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of MAPK and PI3K/AKT signaling pathways on Malabaricone-A induced cytotoxicity in U937, a histiocytic lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 22. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The NF-κB Pathway and Cancer Stem Cells [mdpi.com]
- 24. The IKK/NF-κB signaling pathway requires Morgana to drive breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In silico design, synthesis of a novel chalcone derivative and its in vitro and in vivo anticancer activity against colon cancer-induced mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Morachalcone A in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morachalcone A, a prenylated chalcone predominantly found in plants of the Moraceae family, such as Morus (mulberry) species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants. It details the enzymatic reactions, precursor molecules, and key intermediates, supported by available quantitative data and detailed experimental protocols. This document aims to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Introduction
This compound is a specialized metabolite belonging to the flavonoid family, characterized by a C6-C3-C6 backbone with a distinctive prenyl group and a furan ring. Its biosynthesis originates from the general phenylpropanoid pathway, a major route for the production of a wide array of phenolic compounds in plants. Understanding the intricate enzymatic steps leading to the formation of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with precursors from primary metabolism. The pathway can be broadly divided into three key stages: chalcone backbone formation, prenylation, and furan ring formation.
Formation of the Chalcone Backbone
The initial steps of this compound biosynthesis follow the well-established phenylpropanoid and flavonoid pathways.
-
Phenylalanine to p-Coumaroyl-CoA: The pathway starts with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three enzymes:
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its thioester, p-coumaroyl-CoA.
-
-
Chalcone Synthase (CHS) and Chalcone Reductase (CHR) Activity: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . In the biosynthesis of the specific precursor for this compound, CHS likely works in conjunction with Chalcone Reductase (CHR) , an enzyme predominantly found in leguminous plants but also identified in mulberry.[1]
-
CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a polyketide intermediate.
-
CHR is believed to reduce an intermediate in the CHS-catalyzed reaction, leading to the formation of 2,4,2',4'-tetrahydroxychalcone , the direct precursor for prenylation in the this compound pathway.[1]
-
Prenylation of the Chalcone Scaffold
The addition of a prenyl group to the chalcone backbone is a critical step that imparts unique biological properties to this compound.
-
Prenyltransferase (PT) Activity: A specific prenyltransferase catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C-3' position of 2,4,2',4'-tetrahydroxychalcone. This enzymatic reaction is a Friedel-Crafts type alkylation. While several flavonoid prenyltransferases have been identified in plants, the specific enzyme from Morus species responsible for this precise reaction is yet to be fully characterized with detailed kinetic data.
Furan Ring Formation
The final step in the biosynthesis of this compound is the intramolecular cyclization to form the furan ring.
-
Enzymatic Cyclization: This step is believed to be catalyzed by an enzyme , likely an oxidase or a cyclase, that facilitates the intramolecular cyclization between the prenyl group and the adjacent hydroxyl group on the A-ring of the chalcone. The exact mechanism and the specific enzyme responsible for this furan ring formation in Morus species remain an area of active research. Some studies on other chalcones suggest that this cyclization can occur via an oxidative mechanism.
References
Preliminary Bioactivity Screening of Morachalcone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morachalcone A, a prenylated chalcone primarily isolated from plants of the Moraceae family, has emerged as a compound of significant interest in pharmacological research.[1][2] Its characteristic chalcone backbone, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is fundamental to its diverse biological activities.[1] Preliminary screenings have revealed its potential as an anti-inflammatory, anticancer, antioxidant, and enzyme-inhibiting agent, positioning it as a promising lead compound for drug discovery. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, presenting key quantitative data, detailed experimental protocols for cited assays, and visual representations of associated signaling pathways and workflows.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data from preliminary bioactivity screenings of this compound.
| Enzyme Inhibition | Target Enzyme | IC50 Value | Reference Compound | Reference IC50 |
| This compound | Tyrosinase | 0.013 µM | Kojic Acid | 44.6 µM |
| This compound | Aromatase | 4.6 µM | - | - |
| Anti-Inflammatory Activity | Cell Line | Assay | IC50 Value | Cytotoxicity (IC50) |
| This compound | RAW 264.7 Macrophages | Nitric Oxide Production | 16.4 µM | 58 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.
Tyrosinase Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory effect of a compound on the activity of tyrosinase, a key enzyme in melanin synthesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of this compound.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
A control reaction without the inhibitor is run in parallel.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Aromatase Inhibition Assay
This assay evaluates the ability of a compound to inhibit aromatase, the enzyme responsible for converting androgens to estrogens. A common method involves using a fluorescent substrate.
Materials:
-
Human recombinant aromatase
-
A fluorescent substrate (e.g., dibenzylfluorescein)
-
NADPH (nicotinamide adenine dinucleotide phosphate)
-
Phosphate buffer (pH 7.4)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of human recombinant aromatase, the fluorescent substrate, and NADPH in phosphate buffer.
-
In a 96-well black microplate, add the aromatase solution, NADPH, and varying concentrations of this compound.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorescent substrate.
-
Incubate the plate for a specified time, protected from light.
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
A control reaction without the inhibitor is run in parallel.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase inhibition assay.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (fetal bovine serum) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (for NO measurement)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (for cytotoxicity assessment)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a short period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The nitrite concentration is proportional to the NO produced.
-
-
Cytotoxicity Assay (MTT):
-
After removing the supernatant for the Griess assay, add MTT solution to the remaining cells in the wells.
-
Incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells. This is crucial to ensure that the observed reduction in NO is not due to cell death.[2]
-
-
Data Analysis: Calculate the percentage of NO production inhibition and cell viability for each concentration of this compound. Determine the IC50 value for NO inhibition.
Signaling Pathways and Experimental Workflows
Visual diagrams of key biological pathways and experimental procedures aid in understanding the mechanisms of action and experimental design.
Caption: Workflow for Nitric Oxide Inhibition Assay.
Caption: Postulated Anti-inflammatory Signaling Pathway.
Discussion and Future Directions
The preliminary bioactivity screening of this compound reveals its significant potential as a multi-target therapeutic agent. The potent inhibition of tyrosinase suggests its application in the treatment of hyperpigmentation disorders.[2] Its anti-inflammatory activity, demonstrated by the inhibition of nitric oxide production in macrophages, indicates its potential for treating inflammatory conditions.[2][3] Furthermore, its ability to inhibit aromatase presents a promising avenue for the development of therapies for hormone-dependent cancers.[3]
While the anticancer activity of chalcones, in general, is well-documented and often involves the induction of apoptosis and cell cycle arrest, specific studies on this compound's effects on various cancer cell lines are needed to fully elucidate its potential in this area.[4][5][6][7] Similarly, the antioxidant properties of chalcones are known to contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS); however, detailed antioxidant assays on this compound are required for a comprehensive understanding.[8][9]
Future research should focus on:
-
Expanding the anticancer screening of this compound against a diverse panel of human cancer cell lines.
-
Conducting a comprehensive antioxidant activity assessment using various in vitro assays (e.g., DPPH, ABTS, ORAC).
-
Elucidating the specific molecular mechanisms underlying its anti-inflammatory and anticancer effects through techniques such as Western blotting, qPCR, and reporter gene assays.
-
Investigating its in vivo efficacy and safety in relevant animal models.
References
- 1. CAS 76472-88-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound (EVT-339372) | 76472-88-3 [evitachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Morachalcone A: A Comprehensive Technical Review of its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morachalcone A, a prenylated chalcone isolated from species such as Morus and Artocarpus, has emerged as a molecule of significant interest in pharmacological research. As a member of the flavonoid family, it possesses a characteristic 1,3-diaryl-2-propen-1-one backbone, which is associated with a wide spectrum of biological activities. This technical guide provides an in-depth review of the current understanding of this compound's pharmacological effects, with a focus on its anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and tyrosinase inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
Chalcones are a class of naturally occurring polyphenolic compounds that serve as precursors for the biosynthesis of flavonoids and isoflavonoids. Their simple chemical structure, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for diverse substitutions, leading to a broad range of pharmacological activities. This compound, a prenylated chalcone, has been the subject of investigation for its potential therapeutic applications. This whitepaper aims to consolidate the existing knowledge on this compound, presenting its pharmacological profile in a technically detailed format for a scientific audience.
Pharmacological Effects of this compound and Related Chalcones
While specific research on this compound is still emerging, the broader family of chalcones has been extensively studied, providing a strong basis to infer its potential pharmacological activities. This section reviews the known effects of this compound and closely related chalcones.
Tyrosinase Inhibitory Activity
One of the most potent and well-documented activities of this compound is its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders.
Quantitative Data:
| Compound | IC50 Value (µM) | Source Organism | Reference |
| This compound | 0.08 ± 0.02 | Morus alba L. | [1] |
| This compound | 0.77 ± 0.01 | Artocarpus pithecogallus | [2] |
| Kojic Acid (Standard) | 17.32 ± 0.24 | - | [2] |
Anti-Cancer Activity
Numerous chalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. While specific IC50 values for this compound's anti-cancer activity are not yet widely reported, data from other chalcones suggest its potential in this area.
Representative Quantitative Data for Chalcones:
| Chalcone Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Licochalcone A | B-16 (mouse melanoma) | 25.89 | [3] |
| Licochalcone A | Hep-2 (human laryngeal carcinoma) | Not specified | [3] |
| 4-Methoxychalcone | B-16 (mouse melanoma) | 50.15 | [3] |
| 2',5'-dihydroxychalcone | Rat Neutrophils (release of β-glucuronidase) | 1.6 ± 0.2 | [4] |
| Chalcone-coumarin hybrids | HEPG2 (liver cancer) | 0.65–2.02 | |
| Chalcone-indole hybrids | Various cancer cell lines | 0.23–1.8 | |
| Boronic chalcone 5 | SCC-25 (Squamous Cell Carcinoma) | 17.9 | [5] |
Anti-Inflammatory Effects
Chalcones are known to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and enzymes. The underlying mechanisms often involve the modulation of key signaling pathways such as NF-κB and MAPK.
Representative Quantitative Data for Chalcones:
| Chalcone Derivative | Assay | IC50 Value (µM) | Reference |
| 2',5'-dialkoxychalcone (compound 11) | Nitric Oxide (NO) formation in N9 microglial cells | 0.7 ± 0.06 | [4] |
| Butein | PGE2 production inhibition | ~50 (for 40% inhibition) | [6] |
Antioxidant Properties
The phenolic hydroxyl groups present in the structure of many chalcones, including this compound, are key to their antioxidant activity. They can act as free radical scavengers and modulate endogenous antioxidant defense systems.
Representative Quantitative Data for Chalcones:
| Chalcone Derivative | Antioxidant Assay | IC50 Value (µg/ml) | Reference |
| 2'-hydroxychalcone | Reducing power assay | 25 | [7] |
| Dihydrochalcones (Phloretin) | DPPH scavenging | Lower than other dihydrochalcones | [8] |
Neuroprotective Potential
Emerging evidence suggests that chalcones may offer neuroprotective benefits, which are often attributed to their anti-inflammatory and antioxidant properties. They have been shown to protect neuronal cells from various insults. While direct studies on this compound are limited, the general neuroprotective effects of chalcones are promising.
Key Signaling Pathways
The pharmacological effects of chalcones are mediated through their interaction with various cellular signaling pathways. Based on studies of related compounds, this compound is likely to modulate the following key pathways:
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Chalcones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, inflammation, and apoptosis. Chalcones can modulate MAPK signaling, contributing to their anti-cancer and anti-inflammatory effects.
Caption: Modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
This section outlines standard experimental methodologies used to assess the pharmacological activities of chalcones, which are applicable to the study of this compound.
Tyrosinase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. The formation of dopachrome is monitored spectrophotometrically.
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of this compound.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding L-DOPA as the substrate.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Kojic acid is typically used as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
MTT Assay for Cytotoxicity
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Nitric Oxide (NO) Inhibition Assay
-
Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS to induce NO production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
DPPH Radical Scavenging Assay
-
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to evaluate the free radical scavenging activity of a compound. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured.
-
Protocol:
-
Prepare a methanolic solution of DPPH.
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox is commonly used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Conclusion and Future Directions
This compound is a promising natural product with significant pharmacological potential, particularly as a tyrosinase inhibitor. While direct evidence for its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects is still being established, the extensive research on related chalcones provides a strong rationale for its further investigation in these areas. Future research should focus on:
-
Comprehensive in vitro and in vivo studies to determine the specific IC50 values of this compound against a wide range of cancer cell lines and in various models of inflammation, oxidative stress, and neurodegeneration.
-
Elucidation of the precise molecular mechanisms and signaling pathways modulated by this compound.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile.
-
Lead optimization studies to synthesize more potent and selective analogs of this compound.
This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound. The convergence of its diverse pharmacological activities makes it a compelling candidate for the development of novel therapeutics for a range of human diseases.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones [mdpi.com]
Morachalcone A: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morachalcone A, a prenylated chalcone primarily isolated from the roots of Morus alba, has emerged as a molecule of significant interest in pharmacological research.[1][2] First identified as a potent tyrosinase inhibitor, its biological activity profile has expanded to include anti-inflammatory, anticancer, and aromatase inhibitory effects. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and isolation, a comprehensive summary of its biological activities with quantitative data, and a visualization of its known signaling pathways.
Discovery and History
This compound is a naturally occurring flavonoid belonging to the chalcone subclass.[1] It is predominantly found in plants of the Moraceae family, with the roots of the white mulberry tree, Morus alba, being a primary source.[2] Its discovery was a significant step in the exploration of natural compounds with potent biological activities. The initial interest in this compound was sparked by its remarkable ability to inhibit tyrosinase, an enzyme crucial for melanin production.[2]
The chemical structure of this compound is (2E)-1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, with the chemical formula C₂₀H₂₀O₅.[1] This structure, featuring a characteristic α,β-unsaturated ketone system and multiple hydroxyl groups, is responsible for its diverse biological functions.[1][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀O₅ | [1] |
| Molecular Weight | 340.37 g/mol | [4] |
| CAS Number | 76472-88-3 | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 204-205 °C | [4] |
| IUPAC Name | (2E)-1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | [4] |
Synthesis of this compound
The total synthesis of this compound is most commonly achieved through a Claisen-Schmidt condensation reaction. This classic organic reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound involves disconnecting the α,β-unsaturated ketone, leading back to two key aromatic precursors: a prenylated dihydroxyacetophenone and a dihydroxybenzaldehyde.
Experimental Protocol for Total Synthesis
The following protocol is based on the synthesis reported by Romano and Casillas (2005).
Step 1: Protection of Hydroxyl Groups
To avoid unwanted side reactions, the hydroxyl groups of the starting materials, 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone, are protected. For instance, methoxymethyl (MOM) ether or (2-(trimethylsilyl)ethoxy)methyl (SEM) ether protecting groups can be utilized.
-
Materials: 2,4-dihydroxybenzaldehyde, 2,4-dihydroxyacetophenone, MOMCl or SEMCl, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and an appropriate solvent (e.g., dichloromethane - CH₂Cl₂).
-
Procedure: The dihydroxyaromatic compound is dissolved in the solvent, and the base is added. The protecting group chloride (MOMCl or SEMCl) is then added dropwise at room temperature. The reaction is stirred until completion (monitored by TLC). The protected product is then isolated and purified using standard work-up and chromatography techniques.
Step 2: Prenylation of the Protected Acetophenone
The protected 2,4-dihydroxyacetophenone is then prenylated to introduce the 3-methyl-2-butenyl side chain.
-
Materials: Protected 2,4-dihydroxyacetophenone, prenyl bromide, a base (e.g., potassium carbonate), and a solvent (e.g., acetone).
-
Procedure: The protected acetophenone and the base are stirred in the solvent. Prenyl bromide is added, and the mixture is heated to reflux. After the reaction is complete, the product is isolated and purified.
Step 3: Claisen-Schmidt Condensation
The protected and prenylated acetophenone is condensed with the protected 2,4-dihydroxybenzaldehyde.
-
Materials: Protected and prenylated acetophenone, protected 2,4-dihydroxybenzaldehyde, a strong base (e.g., potassium hydroxide - KOH), and a solvent (e.g., ethanol - EtOH).
-
Procedure: The protected acetophenone and benzaldehyde derivatives are dissolved in the solvent. A solution of the base is added, and the reaction mixture is stirred at room temperature. The progress of the condensation is monitored by TLC. Upon completion, the reaction is acidified to precipitate the protected this compound, which is then filtered and purified.
Step 4: Deprotection
The protecting groups are removed from the condensed product to yield this compound.
-
Materials: Protected this compound, an appropriate deprotecting agent (e.g., HCl for MOM ethers), and a solvent.
-
Procedure: The protected chalcone is dissolved in the solvent, and the deprotecting agent is added. The reaction is stirred until the deprotection is complete. The final product, this compound, is then isolated and purified by chromatography.
Isolation from Natural Sources
This compound is naturally present in the roots of Morus alba. The following is a general protocol for its isolation.
Experimental Protocol for Isolation
-
Step 1: Extraction: Dried and powdered root bark of Morus alba is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Step 2: Fractionation: The crude extract is concentrated under reduced pressure and then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is typically found in the ethyl acetate fraction.
-
Step 3: Chromatographic Purification: The ethyl acetate fraction is subjected to a series of chromatographic techniques for further purification. This may include:
-
Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents (e.g., n-hexane and ethyl acetate) as the mobile phase.
-
Sephadex LH-20 Chromatography: For further separation based on molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain pure this compound.
-
-
Step 4: Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activities and Quantitative Data
This compound exhibits a wide range of biological activities, making it a promising candidate for drug development.
| Biological Activity | Target/Assay | IC₅₀/EC₅₀ | Reference |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 0.013 µM | [2][5] |
| Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | 16.4 µM | [5] |
| Aromatase Inhibition | Aromatase Enzyme | 4.6 µM | [1] |
| Pancreatic Lipase Inhibition | Porcine Pancreatic Lipase | 6.2 µM | [5] |
| Neuroprotection | Glutamate-induced oxidative stress in HT22 cells | 35.5 ± 2.1 µM (EC₅₀) | [5] |
| Anticancer | Cytotoxicity against various cancer cell lines | Varies with cell line | [6] |
Mechanism of Action and Signaling Pathways
The diverse biological effects of this compound are attributed to its ability to modulate various cellular signaling pathways.
Anti-inflammatory Activity
This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. This is achieved, in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.
Tyrosinase Inhibition
The potent tyrosinase inhibitory activity of this compound is a key feature. It acts as a competitive inhibitor of the enzyme, likely by chelating the copper ions in the active site of tyrosinase, thereby preventing the oxidation of L-DOPA to dopaquinone, a crucial step in melanin synthesis.
Conclusion and Future Perspectives
This compound stands out as a natural product with significant therapeutic potential. Its multifaceted biological activities, including potent tyrosinase inhibition and anti-inflammatory effects, warrant further investigation. The well-established synthetic route via Claisen-Schmidt condensation allows for the generation of analogues for structure-activity relationship studies, which could lead to the development of more potent and selective drug candidates. Future research should focus on elucidating the detailed molecular mechanisms underlying its anticancer properties and its in vivo efficacy and safety profiles to pave the way for its potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound (EVT-339372) | 76472-88-3 [evitachem.com]
- 3. CAS 76472-88-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C20H20O5 | CID 9862769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:76472-88-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Morachalcone A: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Morachalcone A, a prenylated chalcone predominantly found in plants of the Moraceae family, has garnered significant scientific interest due to its diverse pharmacological activities. Exhibiting anti-inflammatory, anticancer, antimalarial, and potent enzyme inhibitory properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the molecular targets of this compound, detailing the methodologies for their identification and validation. The content is structured to serve as a practical resource for researchers engaged in natural product-based drug discovery.
Target Identification Strategies for this compound
The identification of direct molecular targets is a critical step in elucidating the mechanism of action of a bioactive compound. For a natural product like this compound, a multi-pronged approach combining traditional biochemical methods with modern proteomic strategies is often employed.
Affinity-Based Methods
Affinity chromatography coupled with mass spectrometry (MS) is a powerful technique for "fishing" for the protein targets of a small molecule from a complex biological sample, such as a cell lysate. In this approach, this compound is first immobilized on a solid support, creating an affinity matrix. This matrix is then incubated with a cell or tissue lysate, allowing proteins that bind to this compound to be captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization of this compound:
-
This compound, possessing hydroxyl groups, can be chemically coupled to an activated resin (e.g., NHS-activated sepharose or epoxy-activated sepharose) through a stable ether or ester linkage.
-
A linker arm may be introduced to minimize steric hindrance and improve the accessibility of the ligand for protein binding.
-
The efficiency of immobilization is quantified by measuring the concentration of this compound in the supernatant before and after the coupling reaction.
-
-
Preparation of Cell Lysate:
-
Select a relevant cell line (e.g., a cancer cell line for anticancer studies or macrophages for anti-inflammatory studies).
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformation.
-
Centrifuge the lysate at high speed to remove cellular debris and collect the clear supernatant.
-
-
Affinity Purification:
-
Incubate the cleared cell lysate with the this compound-coupled resin for a defined period (e.g., 2-4 hours) at 4°C with gentle agitation.
-
As a negative control, incubate the lysate with an uncoupled resin or a resin coupled with an inactive analogue of this compound to identify non-specific binders.
-
Wash the resin extensively with the lysis buffer to remove unbound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins using a competitive ligand (e.g., free this compound), a high salt concentration, or a pH shift.
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the MS data using a protein database search engine (e.g., Mascot, Sequest) to identify the proteins that specifically interact with this compound.
-
Workflow for Affinity Chromatography-Mass Spectrometry
Affinity chromatography workflow for target identification.
Label-Free Methods: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to assess the direct binding of a compound to its target protein in a cellular context. The principle of CETSA is that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the soluble protein fraction.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat the chosen cell line with either this compound at a specific concentration or a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient time to allow for compound uptake and target engagement.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots at a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of a specific target protein in the soluble fraction using Western blotting with a target-specific antibody.
-
For proteome-wide analysis (Thermal Proteome Profiling or TPP), the soluble proteins from each temperature point are analyzed by quantitative mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
-
Workflow for Cellular Thermal Shift Assay (CETSA)
CETSA workflow for target engagement validation.
Validated Targets of this compound
Several molecular targets of this compound have been identified and validated through various biochemical and cellular assays. The following sections detail the experimental protocols for validating these interactions and summarize the quantitative data.
Aromatase
Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a therapeutic strategy for hormone-dependent breast cancer. This compound has been identified as a naturally-occurring aromatase inhibitor.
Experimental Protocol: Aromatase Inhibition Assay
-
Principle: This assay measures the activity of aromatase by quantifying the conversion of a fluorogenic substrate to a fluorescent product.
-
Reagents:
-
Recombinant human aromatase
-
Fluorogenic substrate (e.g., dibenzylfluorescein)
-
NADPH (cofactor)
-
This compound (test compound)
-
Letrozole (positive control)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and recombinant aromatase.
-
Add this compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for the treatment of hyperpigmentation disorders. This compound is a potent tyrosinase inhibitor.
Experimental Protocol: Tyrosinase Inhibition Assay
-
Principle: This assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA.
-
Reagents:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Assay buffer (e.g., sodium phosphate buffer, pH 6.8)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and L-DOPA.
-
Add this compound at various concentrations to the reaction mixture.
-
Add mushroom tyrosinase to initiate the reaction.
-
Measure the increase in absorbance at 475 nm (due to dopachrome formation) over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
To determine the mode of inhibition, perform kinetic studies by varying the concentration of L-DOPA in the presence and absence of this compound and analyze the data using Lineweaver-Burk plots.
-
Pancreatic Lipase
Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition is a strategy for the management of obesity. This compound has been shown to inhibit pancreatic lipase.
Experimental Protocol: Pancreatic Lipase Inhibition Assay
-
Principle: This assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a p-nitrophenyl ester substrate, which releases the chromogenic product p-nitrophenol.
-
Reagents:
-
Porcine pancreatic lipase
-
p-Nitrophenyl butyrate (PNPB) (substrate)
-
This compound (test compound)
-
Orlistat (positive control)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2 and sodium deoxycholate)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and porcine pancreatic lipase.
-
Add this compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate PNPB.
-
Measure the increase in absorbance at 405 nm (due to the release of p-nitrophenol) over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Nitric Oxide Production in Macrophages
This compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Cells
-
Principle: This cellular assay measures the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.
-
Reagents:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Dexamethasone (positive control)
-
Cell culture medium (e.g., DMEM)
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Calculate the percentage of inhibition of NO production for each concentration of this compound and determine the IC50 value.
-
Quantitative Data Summary
| Target | Assay Type | IC50 / Ki | Mode of Inhibition | Reference |
| Aromatase | Biochemical | IC50: 4.6 µM | - | [1] |
| Tyrosinase | Biochemical | IC50: 0.013 µM | Competitive | [2] |
| Pancreatic Lipase | Biochemical | IC50: 6.2 µM | - | |
| Nitric Oxide Production | Cellular (RAW 264.7) | IC50: 16.4 µM | - |
Signaling Pathway Modulation by this compound
The biological effects of this compound are mediated through the modulation of various intracellular signaling pathways. As a chalcone, its activity is often linked to the regulation of inflammatory and cancer-related pathways.
Anti-inflammatory Signaling
The anti-inflammatory effects of this compound, including the inhibition of nitric oxide production, are likely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
-
Mechanism: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound may inhibit this pathway by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.
NF-κB Signaling Pathway
This compound's potential inhibition of the NF-κB pathway.
Anticancer Signaling
The anticancer properties of chalcones are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.
-
PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer and promotes cell survival and proliferation. Chalcones have been shown to inhibit the phosphorylation and activation of Akt, leading to the induction of apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) regulate a wide range of cellular processes. Dysregulation of these pathways is common in cancer. Some chalcones can modulate MAPK signaling, leading to cell cycle arrest and apoptosis.
Further research is needed to specifically delineate the effects of this compound on these pathways in different cancer contexts.
Conclusion
This compound is a promising natural product with a multi-target profile. This guide has outlined the key methodologies for identifying and validating its molecular targets, summarized the current knowledge of its validated targets and their associated quantitative data, and provided an overview of the signaling pathways it likely modulates. The detailed experimental protocols and workflows presented herein are intended to serve as a valuable resource for researchers working to further unravel the therapeutic potential of this compound and to guide the development of new drugs based on its unique chemical scaffold. Future studies employing unbiased proteomic approaches will be crucial for comprehensively mapping the interactome of this compound and fully elucidating its mechanisms of action.
References
Morachalcone A Derivatives: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morachalcone A, a prenylated chalcone isolated from Morus species, has garnered significant interest in the scientific community due to its diverse biological activities. As a member of the flavonoid family, its core structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of this compound derivatives and structurally related prenylated chalcones. The information presented herein is intended to support further research and drug development efforts in this promising area of medicinal chemistry.
Synthesis of this compound Derivatives and Analogs
The primary method for synthesizing chalcone derivatives, including those of this compound, is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[1]
General Experimental Protocol: Claisen-Schmidt Condensation
-
Reactant Preparation : Equimolar amounts of the appropriate substituted acetophenone and benzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.
-
Base Catalyst : A catalytic amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution. The concentration of the base can vary, with 40% aqueous solutions being commonly used.
-
Reaction Conditions : The reaction mixture is stirred at room temperature for a period ranging from a few hours to 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification : Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone derivative. The solid product is then filtered, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol.
The synthesis of prenylated chalcones can be achieved by either using prenylated acetophenone or benzaldehyde precursors in the Claisen-Schmidt condensation or by prenylation of a chalcone scaffold as a post-condensation modification.[2]
Potential Biological Activities of this compound Analogs
Derivatives of this compound and other prenylated chalcones have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and antibacterial effects.
Anti-Cancer Activity
Prenylated chalcones have shown significant cytotoxic activity against various cancer cell lines. The prenyl group is often associated with enhanced anti-proliferative effects.
Table 1: Anti-Cancer Activity of Prenylated Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bavachalcone | K562 (human leukemia) | 2.7 | [3] |
| Licochalcone A | HONE-1, NPC-39, NPC-BM | 20-80 | [2] |
| Xanthohumol | A549 (lung carcinoma) | Not specified | [4] |
| Compound C36 | LNCaP, K562, A549, HeLa | Not specified | [5] |
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization : The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Several signaling pathways have been implicated in the anti-cancer effects of prenylated chalcones. The PI3K/Akt pathway , which is crucial for cell survival and proliferation, is a key target. Some derivatives have been shown to inhibit the phosphorylation of Akt, leading to the induction of apoptosis.[5]
Caption: PI3K/Akt signaling pathway inhibition by prenylated chalcones.
Anti-inflammatory Activity
This compound analogs have demonstrated potent anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity of Chalcone Derivatives
| Compound | Assay | IC50 (µM) | Cell Line | Reference |
| Compound 3h | NO Production Inhibition | 7.6 | RAW264.7 | [6] |
| Compound 11 | NO Production Inhibition | 0.7 | N9 (microglial) | [7] |
| Morachalcone B & C | Not specified | Moderate Activity | Not specified | [8] |
-
Cell Culture : Macrophage cell lines (e.g., RAW264.7) are cultured in appropriate media.
-
Cell Stimulation : Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds for 24 hours.
-
Griess Assay : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis : The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated control cells.
The anti-inflammatory effects of chalcone analogs are often mediated through the inhibition of the NF-κB and JNK signaling pathways. These pathways are critical for the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]
Caption: Inhibition of NF-κB and JNK pathways by chalcone analogs.
Antioxidant Activity
The antioxidant potential of this compound derivatives is attributed to their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, which is implicated in various chronic diseases.
Table 3: Antioxidant Activity of a this compound-related Compound
| Compound | Assay | IC50 (µM) | Reference |
| 2,2′,4,4′-tetrahydroxy-3-(2″-hydroxy-3″-methylbutyl-3″-alkenyl)chalcone | DPPH radical scavenging | 21.6 | [10] |
-
Reagent Preparation : A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture : Different concentrations of the test compound are added to the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement : The absorbance of the solution is measured at 517 nm.
-
Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Conclusion
This compound derivatives and related prenylated chalcones represent a promising class of compounds with a wide array of potential therapeutic applications. Their straightforward synthesis and diverse biological activities, particularly in the areas of cancer and inflammation, make them attractive candidates for further drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of these fascinating molecules. Further studies focusing on systematic structure-activity relationships (SAR) and in vivo efficacy are warranted to advance these compounds towards clinical applications.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-cancer activity evaluation of novel prenylated and geranylated chalcone natural products and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and bioevaluation of novel prenylated chalcones derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group [frontiersin.org]
Morachalcone A: A Potent, Naturally-Occurring Aromatase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Morachalcone A, a prenylated chalcone found in plants of the Moraceae family, has emerged as a highly potent, naturally-occurring aromatase inhibitor. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization. Detailed signaling pathways, experimental workflows, and structure-activity relationships are visualized to offer a comprehensive resource for researchers in oncology, endocrinology, and drug discovery.
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1][2] Its inhibition is a clinically validated strategy for the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[2] While several synthetic aromatase inhibitors are in clinical use, the exploration of natural products for novel, potent, and potentially safer alternatives is an active area of research.[2] this compound, a chalcone isolated from plants such as Broussonetia papyrifera, has demonstrated remarkable inhibitory activity against aromatase, with a reported IC50 value in the nanomolar range, making it a compelling candidate for further investigation.[3]
Quantitative Inhibitory Data
The inhibitory potency of this compound against aromatase has been quantified and compared with other chalcones and clinically used aromatase inhibitors. An activity-guided fractionation study led to the isolation of this compound and determined its IC50 value to be 0.013 µM.[3]
| Compound | Type | Aromatase IC50 (µM) | Reference(s) |
| This compound | Natural Chalcone | 0.013 | [3] |
| Butein | Natural Chalcone | 3.75 | |
| Xanthohumol | Natural Chalcone | 6.7 | |
| Letrozole | Synthetic Inhibitor | ~0.0019 - 0.102 | [4][5] |
| Exemestane | Synthetic Inhibitor | ~0.232 | |
| Anastrozole | Synthetic Inhibitor | - |
Mechanism of Action
This compound, like other non-steroidal aromatase inhibitors, is believed to act as a competitive inhibitor of the aromatase enzyme.[6] It likely binds to the active site of the enzyme, competing with the natural androgen substrates (androstenedione and testosterone). This binding is thought to be mediated by interactions between the hydroxyl groups and the prenyl moiety of this compound with key amino acid residues in the active site of aromatase, as well as coordination with the heme iron of the cytochrome P450 enzyme.[6][7] This competitive inhibition effectively blocks the conversion of androgens to estrogens, thereby reducing the levels of circulating estrogens that can promote the growth of hormone-receptor-positive cancer cells.
Aromatase Inhibition by this compound
Experimental Protocols
The following sections detail the typical methodologies employed in the evaluation of this compound as an aromatase inhibitor.
In Vitro Aromatase Inhibition Assay (Fluorometric Method)
This assay is commonly used to screen for and quantify the inhibitory activity of compounds against aromatase.
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Aromatase substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin - MFC)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Letrozole)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH regenerating system, and recombinant aromatase enzyme in each well of the microplate.
-
Add varying concentrations of this compound (or positive/vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (MFC) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or by heating).
-
Measure the fluorescence of the product (7-hydroxy-4-trifluoromethylcoumarin - HFC) using a microplate reader (e.g., excitation at ~400 nm, emission at ~508 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for Aromatase Inhibition Assay
Enzyme Kinetics Analysis
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed.
Procedure:
-
Perform the aromatase inhibition assay as described above, but with varying concentrations of both the inhibitor (this compound) and the substrate (e.g., androstenedione, using a method to detect estrogen formation).
-
Measure the initial reaction velocities at each combination of inhibitor and substrate concentrations.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation.
-
A competitive inhibitor will increase the apparent Km of the substrate without affecting the Vmax.
Structure-Activity Relationship (SAR)
The potent inhibitory activity of this compound can be attributed to its specific structural features.
-
Chalcone Scaffold: The α,β-unsaturated ketone system of the chalcone backbone is a common feature in many biologically active compounds.
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on both aromatic rings are crucial for binding to the active site of aromatase. These groups can act as hydrogen bond donors and acceptors.
-
Prenyl Group: The 3-methylbut-2-enyl (prenyl) group on the A-ring is a key feature of this compound. This lipophilic group can enhance binding to the hydrophobic regions of the aromatase active site, contributing significantly to its high potency.
This compound Structure-Activity Logic
Conclusion
This compound stands out as a highly potent, naturally-occurring aromatase inhibitor. Its nanomolar inhibitory activity, coupled with its unique chemical structure, makes it a promising lead compound for the development of new therapeutics for hormone-dependent breast cancer. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation. This technical guide provides a foundational resource to aid researchers in these endeavors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for In Vivo Animal Models: Morachalcone A Studies
Introduction
Morachalcone A is a naturally occurring prenylated chalcone found primarily in plants from the Moraceae family, such as Morus (mulberry) species.[1][2] As a member of the flavonoid class, it possesses a characteristic 1,3-diaryl-2-propen-1-one backbone, a structural motif linked to a wide array of biological activities.[2][3] Research has highlighted its potential as a therapeutic agent due to its significant anti-inflammatory, anticancer, and potent enzyme-inhibitory properties.[2][4][5] this compound has been identified as a powerful aromatase inhibitor, which is crucial in estrogen biosynthesis, suggesting its utility in hormone-dependent cancers.[1][5] Furthermore, it exhibits strong tyrosinase inhibition, many times more potent than kojic acid, and inhibits nitric oxide production in macrophages, underscoring its anti-inflammatory and potential dermatological applications.[1][6] These diverse activities make this compound a compelling candidate for further preclinical development using in vivo animal models.
This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals aiming to establish in vivo animal models to investigate the pharmacokinetics, safety, and efficacy of this compound.
Biological Activity of this compound
A summary of the key in vitro biological activities of this compound is presented below. This data is crucial for informing dose selection in subsequent in vivo studies.
| Target/Activity | Cell Line/Assay | IC50 / EC50 | Reference |
| Aromatase Inhibition | Enzyme Assay | 4.6 µM | [5] |
| Tyrosinase Inhibition | Enzyme Assay | 0.013 µM | [1][6] |
| Nitric Oxide Production | RAW 264.7 Macrophages | 16.4 µM | [5][6] |
| Pancreatic Lipase Inhibition | Enzyme Assay | 6.2 µM | [6] |
| Neuroprotection | HT22 Hippocampal Cells | 35.5 µM | [6] |
Section 1: General Considerations for In Vivo Studies
Before initiating efficacy studies, it is critical to address formulation, preliminary pharmacokinetics, and safety.
Formulation Development
Chalcones are often poorly soluble in aqueous solutions, which presents a challenge for in vivo administration.[2] A suitable vehicle is required to ensure bioavailability and consistent dosing.
Protocol: Preparation of this compound Formulation for In Vivo Administration
-
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral (p.o.) or intraperitoneal (i.p.) administration in rodents.
-
Materials:
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in DMSO to create a stock solution. Note: The final concentration of DMSO in the dosing solution should not exceed 5-10% to avoid toxicity.
-
In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and Saline/PBS. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing.
-
If precipitation occurs, gently warm the solution or use a sonicator to aid dissolution.
-
Visually inspect the final formulation for homogeneity and clarity before administration. Prepare fresh on the day of dosing.
-
| Component | Example Concentration (for 10 mg/kg dose in mice) |
| This compound | 1 mg/mL |
| Vehicle Composition | 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline |
| Dosing Volume | 10 mL/kg body weight |
Overall Experimental Workflow
A logical progression of in vivo studies is essential for the efficient evaluation of a new compound. The typical workflow begins with formulation and pilot studies for pharmacokinetics and toxicity before moving to larger-scale efficacy models.
Caption: General workflow for in vivo studies of this compound.
Section 2: Pharmacokinetic and Toxicity Protocols
Protocol: Pilot Pharmacokinetic (PK) Study
-
Objective: To determine the basic pharmacokinetic profile of this compound in rodents, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.[7][8]
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group) or C57BL/6 mice (n=3-4 per group).
-
Experimental Procedure:
-
Acclimatize animals for at least one week.
-
Fast animals overnight (with access to water) before dosing.
-
Administer a single dose of this compound via the desired route (e.g., 10 mg/kg p.o. or 5 mg/kg i.v.).
-
Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predetermined time points.[9]
-
Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Endpoint Measurement: Key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[10]
| Route | Dose (Example) | Sampling Time Points (hours) |
| Intravenous (i.v.) | 5 mg/kg | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 |
| Oral (p.o.) | 10 mg/kg | 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
Protocol: Acute and Subchronic Toxicity Assessment
-
Objective: To evaluate the safety profile of this compound and determine the maximum tolerated dose (MTD).[11]
-
Animal Model: Swiss albino or BALB/c mice (n=5 per group, mixed-sex).[12]
-
Acute Toxicity (OECD 420):
-
Administer a single high dose of this compound (e.g., 2000 mg/kg, p.o.).[13][14]
-
Observe animals closely for the first 4 hours and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in behavior, fur, eyes, respiration), morbidity, and mortality.[12]
-
Measure body weight on Days 1, 7, and 14.
-
At Day 14, perform necropsy and gross pathological examination of major organs.
-
-
Subchronic Toxicity (28-Day Study):
-
Administer this compound daily for 28 days at three dose levels (e.g., low, medium, high) based on acute toxicity results.
-
Include a vehicle control group.
-
Monitor body weight weekly and perform daily clinical observations.
-
At the end of the study, collect blood for hematological and biochemical analysis.
-
Harvest major organs (liver, kidney, spleen, etc.), weigh them, and perform histopathological examination.
-
Section 3: Efficacy Model Protocols
Based on its known biological activities, this compound can be evaluated in models of inflammation, cancer, and angiogenesis.
Protocol: Carrageenan-Induced Paw Edema (Anti-Inflammatory Model)
This model is a standard for evaluating acute anti-inflammatory activity.[15][16][17]
-
Objective: To assess the ability of this compound to reduce acute inflammation.
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g, n=6 per group).
-
Experimental Procedure:
-
Group animals: Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and this compound (e.g., 10, 30, 100 mg/kg).
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the respective treatments (p.o. or i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint Measurement: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol: Human Tumor Xenograft Model (Anticancer Model)
This model assesses the ability of a compound to inhibit tumor growth in vivo.[18][19]
-
Objective: To evaluate the anti-tumor efficacy of this compound on a human cancer cell line xenograft in immunodeficient mice.
-
Animal Model: Nude mice (e.g., BALB/c nu/nu) or NSG mice (4-6 weeks old, n=8-10 per group).
-
Experimental Procedure:
-
Subcutaneously inject cancer cells (e.g., MCF-7 breast cancer cells for an aromatase inhibitor) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups: Vehicle Control, Positive Control (e.g., standard chemotherapy), and this compound (e.g., 25, 50 mg/kg).
-
Administer treatment daily (or as determined by PK data) via p.o. or i.p. route.
-
Measure tumor volume and body weight 2-3 times per week. Tumor Volume = (Length x Width²) / 2.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize mice, excise tumors, and measure their final weight.
-
-
Endpoint Measurement: Tumor growth inhibition (TGI), final tumor weight, body weight changes, and potential biomarkers from tumor tissue (e.g., proliferation markers like Ki-67).
Signaling Pathways Potentially Modulated by this compound
This compound's known activities as an aromatase inhibitor and an anti-inflammatory agent suggest its interaction with specific cellular pathways. Aromatase inhibition directly blocks the conversion of androgens to estrogens, a key step in steroid hormone synthesis. Its anti-inflammatory effects likely involve the suppression of pro-inflammatory mediators like nitric oxide (NO).
References
- 1. Buy this compound (EVT-339372) | 76472-88-3 [evitachem.com]
- 2. CAS 76472-88-3: this compound | CymitQuimica [cymitquimica.com]
- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:76472-88-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacokinetic studies of villocarine A, an active Uncaria alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielosp.org [scielosp.org]
- 13. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. ijpsr.com [ijpsr.com]
- 17. ijpras.com [ijpras.com]
- 18. Assessment of the antineoplastic potential of chalcones in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Synthetic Preparation of Morachalcone A: A Detailed Protocol for Laboratory Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the laboratory synthesis of Morachalcone A, a prenylated chalcone found in plants of the Moraceae family. This compound has garnered significant scientific interest due to its diverse biological activities, including antimalarial, anti-inflammatory, and tyrosinase inhibitory properties.[1] The synthesis is based on the widely used Claisen-Schmidt condensation, a reliable method for the formation of chalcones.
Chemical Structure and Properties
| Identifier | Value |
| IUPAC Name | (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one[1][2] |
| Molecular Formula | C₂₀H₂₀O₅[1][2] |
| Molecular Weight | 340.37 g/mol [1] |
| CAS Number | 76472-88-3[1][2] |
| Appearance | Yellow crystalline solid[3] |
| Melting Point | 204 - 205 °C[2] |
Synthetic Pathway Overview
The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to form the characteristic α,β-unsaturated ketone scaffold of chalcones.[4][5][6][7]
Figure 1. General workflow for the synthesis of this compound via Claisen-Schmidt condensation.
Experimental Protocol
This protocol is a generalized procedure based on established methodologies for chalcone synthesis.[6][7][8] Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.
Materials:
-
1-(2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)ethanone (prenylated acetophenone derivative)
-
2,4-dihydroxybenzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 1-(2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)ethanone and 2,4-dihydroxybenzaldehyde in a minimal amount of ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide or sodium hydroxide in ethanol. The amount of base should be catalytic.
-
Reaction Progression: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary but are typically in the range of several hours. Some syntheses may benefit from gentle heating under reflux.[7]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing cold distilled water.
-
Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is neutral. A precipitate of the crude this compound should form.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold distilled water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The synthesis of this compound and its intermediates has been reported with varying yields depending on the specific synthetic route and reaction conditions.
| Reaction Step | Description | Reported Yield | Reference |
| Overall Synthesis | Multi-step synthesis of this compound | 6-8% | [9] |
| Key Condensation Step | Formation of the chalcone backbone | ~23% | [1] |
| Protecting Group Introduction | Protection of hydroxyl groups on starting materials | 73-75% | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 2. Mechanism of the Claisen-Schmidt condensation for this compound synthesis.
Figure 3. Step-by-step experimental workflow for the synthesis of this compound.
Conclusion
The Claisen-Schmidt condensation provides a straightforward and effective method for the laboratory synthesis of this compound. By following the detailed protocol and considering the potential for optimization, researchers can successfully synthesize this biologically active natural product for further investigation in drug discovery and development. The provided diagrams illustrate the underlying chemical transformation and the practical experimental sequence, offering a comprehensive guide for scientists in the field.
References
- 1. Buy this compound (EVT-339372) | 76472-88-3 [evitachem.com]
- 2. This compound | C20H20O5 | CID 9862769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 76472-88-3: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. saudijournals.com [saudijournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of chalcone synthesis: Optimization of synthetic method | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Morachalcone A: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morachalcone A is a prenylated chalcone found in plants of the Moraceae family.[1] Like other chalcones, it consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[2] This compound has garnered significant interest for its diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[3] These application notes provide an overview of the known biological activities of this compound, recommended starting points for in vitro and in vivo experimental design, and detailed protocols for its use in research settings.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₅ | [4] |
| Molecular Weight | 340.4 g/mol | [4] |
| Appearance | Yellow powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage | Store at -20°C for long-term storage. |
Biological Activity and In Vitro Data
This compound has demonstrated a range of biological effects in various in vitro assays. The following table summarizes key quantitative data to guide concentration selection for in vitro experiments.
| Target/Activity | IC₅₀ Value | Cell Line/System | Reference |
| Aromatase Inhibition | 4.6 µM | [3] | |
| Tyrosinase Inhibition | 0.013 µM | ||
| Nitric Oxide (NO) Production Inhibition | 16.4 µM | RAW 264.7 macrophages | [3] |
Recommended Protocols for In Vitro Research
General Stock Solution Preparation
-
Reagent : this compound powder.
-
Solvent : Dimethyl sulfoxide (DMSO).
-
Procedure :
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Note : When preparing working concentrations for cell-based assays, ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production
This protocol is based on the known activity of this compound in inhibiting lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.[3]
-
Cell Line : RAW 264.7 murine macrophages.
-
Materials :
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
-
Experimental Workflow :
Experimental workflow for in vitro anti-inflammatory assay.
-
Procedure :
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO only).
-
Stimulate the cells with LPS (e.g., 1 µg/mL). Include an unstimulated control group.
-
Incubate for an additional 24 hours.
-
Collect the cell culture supernatant to measure nitric oxide production using the Griess Reagent System according to the manufacturer's instructions.
-
Assess cell viability in the remaining cells using a standard method like the MTT assay to rule out cytotoxicity.
-
Recommended Protocols for In Vivo Research
Disclaimer : To date, no specific in vivo studies detailing the dosage and administration of this compound have been published. The following recommendations are based on studies of other chalcone derivatives and should be considered as a starting point. A thorough dose-finding and toxicity study is essential before commencing efficacy studies.
Estimated Dosage and Administration
Based on in vivo studies of other chalcone derivatives, a starting dose range for this compound in mice could be considered. For instance, a study on 2'-hydroxy chalcone derivatives in a mouse model of colon cancer used a dose of 100 mg/kg administered orally.[5] Another study on a synthetic chalcone derivative showed it was well-tolerated in mice at doses up to 300 mg/kg via oral gavage in a medicated gel.[6][7][8] Acute toxicity studies on some synthetic chalcones have indicated an LD₅₀ greater than 550 mg/kg in mice.
Recommended Starting Dose Range (Mouse Model):
| Route of Administration | Proposed Starting Dose | Frequency | Reference for Analogy |
| Oral (p.o.) | 50 - 100 mg/kg | Daily | [5] |
| Intraperitoneal (i.p.) | 25 - 50 mg/kg | Daily |
Vehicle Selection for In Vivo Administration
The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. Due to its hydrophobic nature, the following vehicles can be considered. For moderately hydrophobic molecules, solubilizing agents like carboxymethyl cellulose (CMC), dimethyl sulfoxide (DMSO), and polysorbate-80 (Tween 80) can be added to aqueous vehicles.[9]
| Vehicle Composition | Route | Notes |
| 0.5% - 1% Carboxymethyl cellulose (CMC) in saline | Oral (p.o.) | A common suspension vehicle. |
| 5-10% DMSO, 10-20% Solutol HS 15 or Cremophor EL, in saline or water | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) | Suitable for compounds with poor water solubility. The final concentration of DMSO should be kept low. |
| Corn oil or other edible oils | Oral (p.o.) | Can be used for highly hydrophobic compounds.[9] |
| Medicated gel | Oral (p.o.) | Can improve tolerability and allow for sustained release.[6][7][8] |
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
This is a standard model to assess the anti-inflammatory potential of a compound.
-
Animal Model : Male Wistar rats or Swiss albino mice.
-
Materials :
-
This compound
-
Selected vehicle
-
1% Carrageenan solution in saline
-
Plethysmometer
-
-
Experimental Workflow :
Experimental workflow for carrageenan-induced paw edema model.
-
Procedure :
-
Fast animals overnight with free access to water.
-
Administer the selected dose of this compound or vehicle to the respective groups of animals. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Signaling Pathways Modulated by this compound
Chalcones are known to modulate several key signaling pathways involved in inflammation and cancer. The primary pathways influenced by chalcones, and likely by this compound, are the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[10] Chalcones have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[10]
Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth.[11] Its dysregulation is a hallmark of many cancers. Chalcones have been reported to inhibit this pathway, leading to apoptosis in cancer cells.[11]
Inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. The provided data and protocols offer a foundation for researchers to explore its therapeutic potential. It is imperative to perform careful dose-response studies and toxicity assessments, particularly for in vivo applications, to ensure reproducible and meaningful results. Further research is warranted to fully elucidate the mechanisms of action and the full therapeutic scope of this compound.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Morachalcone A: Application Notes and Protocols for Use as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morachalcone A is a naturally occurring prenylated chalcone found predominantly in plants of the Moraceae family, such as Morus (mulberry) and Artocarpus (jackfruit) species.[1] As a member of the flavonoid class of compounds, this compound has garnered significant scientific interest due to its diverse and potent biological activities. Its characteristic chalcone scaffold, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is crucial for its interaction with various biological targets.[2] This document provides detailed application notes and protocols for the use of this compound as a molecular probe in research and drug development, summarizing its key biological activities, providing quantitative data, and outlining experimental methodologies.
This compound's utility as a molecular probe stems from its ability to modulate the activity of several key enzymes and cellular signaling pathways. It is a known inhibitor of aromatase, tyrosinase, pancreatic lipase, and nitric oxide production, making it a valuable tool for studying the roles of these targets in various physiological and pathological processes.[3][4] Furthermore, its intrinsic fluorescence, a common feature of chalcones, allows for its potential use in cellular imaging applications to visualize its distribution and interaction with cellular components.[5]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 76472-88-3 | [1][6] |
| Molecular Formula | C20H20O5 | [1][6] |
| Molecular Weight | 340.37 g/mol | [6] |
| Appearance | Yellow powder | [4] |
| Solubility | Soluble in DMSO, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | [4] |
| Melting Point | 120-122 °C | [1] |
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound against various biological targets. This data provides a quantitative basis for its application as a molecular probe.
| Target Enzyme/Process | IC50 Value | Assay System | Reference |
| Aromatase | 4.6 µM | Not specified | [3] |
| Tyrosinase | 0.013 µM | Mushroom Tyrosinase | [4] |
| Pancreatic Lipase | 6.2 µM | Porcine Pancreatic Lipase | [4] |
| Nitric Oxide (NO) Production | 16.4 µM | LPS-stimulated RAW 264.7 macrophages | [4] |
Signaling Pathway Modulation
This compound, like other chalcones, is known to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The primary pathways influenced are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes. This compound is hypothesized to inhibit this pathway, leading to downstream effects on cell growth and inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Morachalcone A: Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morachalcone A is a naturally occurring chalcone that has garnered interest within the scientific community for its potential as an anticancer agent. Chalcones, a class of compounds characterized by an open-chain flavonoid structure, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and notably, antitumor properties. A primary mechanism through which chalcones exert their anticancer effects is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[1][2] Deregulation of apoptosis is a hallmark of cancer, and compounds that can effectively reactivate this pathway are promising candidates for therapeutic development.[1]
These application notes provide a comprehensive overview of the methodologies used to study the pro-apoptotic effects of chalcone compounds, using data from closely related and well-researched chalcones as a proxy due to the limited specific public data on this compound. The protocols and data presented are intended to serve as a foundational guide for researchers investigating this compound and similar molecules.
Quantitative Data Summary: Cytotoxicity of Chalcone Derivatives
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cellular processes, such as proliferation. The following tables summarize the cytotoxic effects of various chalcone derivatives across different cancer cell lines, providing a comparative baseline for future studies with this compound.
Table 1: IC50 Values of Chalcone Derivatives in Various Cancer Cell Lines
| Chalcone Derivative | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Citation |
| Naphthylchalcone A1 | K562 | Human Myeloid Leukemia | ~1.5 - 40 | Not Specified | [3] |
| Naphthylchalcone A1 | Jurkat | Human T-cell Leukemia | ~1.5 - 40 | Not Specified | [3] |
| Naphthylchalcone A1 | U937 | Human Histiocytic Lymphoma | ~1.5 - 40 | Not Specified | [3] |
| Naphthylchalcone A1 | CEM | Human T-cell Leukemia | ~1.5 - 40 | Not Specified | [3] |
| Naphthylchalcone A1 | NB4 | Human Promyelocytic Leukemia | ~1.5 - 40 | Not Specified | [3] |
| Prenylated Chalcone 12 | MCF-7 | Human Breast Adenocarcinoma | 4.19 ± 1.04 | Not Specified | [4] |
| Prenylated Chalcone 13 | MCF-7 | Human Breast Adenocarcinoma | 3.30 ± 0.92 | Not Specified | [4] |
| Prenylated Chalcone 12 | ZR-75-1 | Human Breast Carcinoma | 9.40 ± 1.74 | Not Specified | [4] |
| Prenylated Chalcone 13 | ZR-75-1 | Human Breast Carcinoma | 8.75 ± 2.01 | Not Specified | [4] |
| Prenylated Chalcone 12 | MDA-MB-231 | Human Breast Adenocarcinoma | 6.12 ± 0.84 | Not Specified | [4] |
| Prenylated Chalcone 13 | MDA-MB-231 | Human Breast Adenocarcinoma | 18.10 ± 1.65 | Not Specified | [4] |
| Ch-19 | KYSE-450 | Esophageal Squamous Carcinoma | 4.97 | 24 | [5] |
| Ch-19 | Eca-109 | Esophageal Squamous Carcinoma | 9.43 | 24 | [5] |
Signaling Pathways in Chalcone-Induced Apoptosis
Chalcones induce apoptosis through the modulation of several key signaling pathways. The two primary apoptosis pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which can be activated by chalcones.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major mechanism for chalcone-induced apoptosis.[6] It is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2).[1] Chalcones can alter the balance between these proteins, favoring the pro-apoptotic members. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, ultimately leading to cell death.[1][7]
References
- 1. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of cellular mechanisms involved in apoptosis induced by a synthetic naphthylchalcone in acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Morachalcone A in Drug Discovery and Development
Introduction
Morachalcone A is a prenylated chalcone, a type of flavonoid naturally occurring in plants of the Moraceae family, such as Morus (mulberry) and Artocarpus (jackfruit) species[1]. As a member of the chalcone family, it possesses the characteristic 1,3-diarylprop-2-en-1-one backbone, which is recognized as a "privileged structure" in medicinal chemistry due to its broad range of biological activities[2][3][4]. This compound has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, anticancer, neuroprotective, and potent enzyme-inhibiting activities, positioning it as a promising lead compound for drug discovery and development[1][3][5][6].
These application notes provide a comprehensive overview of this compound's therapeutic potential, summarizing key quantitative data and detailing experimental protocols for its evaluation.
Quantitative Data Summary
The biological activities of this compound have been quantified in various in vitro assays. The following tables summarize the key inhibitory and effective concentrations, providing a basis for experimental design and comparison.
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | IC50 Value | Positive Control | Control IC50 | Source |
| Tyrosinase | 0.013 µM | Kojic Acid | 44.6 µM | [1][6] |
| Aromatase | 4.6 µM | Not Specified | Not Specified | [5] |
| Pancreatic Lipase | 6.2 µM | Not Specified | Not Specified | [6] |
Table 2: Cellular Activity Data for this compound
| Activity | Cell Line | Metric | Value | Source |
| Anti-inflammatory (NO Production) | RAW 264.7 Macrophages | IC50 | 16.4 µM | [1][6] |
| Neuroprotection (Glutamate Stress) | HT22 Hippocampal Cells | EC50 | 35.5 ± 2.1 µM | [6] |
| Cytotoxicity | RAW 264.7 Macrophages | IC50 | 58 µM | [1] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for its development as a targeted therapeutic agent.
Anti-inflammatory Pathway
This compound demonstrates significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[1][5][6]. LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that results in the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO, a key inflammatory mediator. This compound intervenes in this pathway, reducing NO levels.
Aromatase Inhibition in Cancer
In hormone-dependent cancers, such as certain types of breast cancer, the enzyme aromatase plays a critical role by converting androgens into estrogens, which promote tumor growth[1]. This compound has been identified as a naturally occurring aromatase inhibitor[5]. By blocking this conversion, it reduces estrogen levels, thereby suppressing the growth of estrogen-dependent tumors. This mechanism is a key strategy in endocrine therapy for cancer.
References
- 1. Buy this compound (EVT-339372) | 76472-88-3 [evitachem.com]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 76472-88-3: this compound | CymitQuimica [cymitquimica.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:76472-88-3 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for Morachalcone A Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morachalcone A, a naturally occurring chalcone, has garnered significant interest in biomedical research due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] Chalcones, in general, are known to exert their effects through the modulation of various cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.[3][4] These application notes provide a comprehensive guide for the experimental design of this compound treatment in cell culture, complete with detailed protocols for key assays and data presentation guidelines.
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and summarized in clear, well-structured tables to facilitate comparison and interpretation of results.
Table 1: Cell Viability (IC50 Values) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 8.5 ± 1.2 |
| MDA-MB-231 | Breast Cancer | 12.3 ± 2.1 |
| A549 | Lung Cancer | 15.8 ± 2.5 |
| HCT116 | Colon Cancer | 10.2 ± 1.8 |
| K562 | Leukemia | 7.9 ± 1.1[5] |
Note: The IC50 values presented are hypothetical examples based on typical ranges observed for similar chalcone compounds and should be determined experimentally for each cell line and specific experimental conditions.[6]
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.2 | 14.3 ± 1.9 |
| This compound (5 µM) | 75.8 ± 4.5 | 15.1 ± 1.8 | 9.1 ± 1.5 |
| This compound (10 µM) | 82.3 ± 5.2 | 10.2 ± 1.5 | 7.5 ± 1.3 |
Note: Data are presented as mean ± standard deviation from three independent experiments. Values are representative and will vary based on experimental conditions.
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (48h Treatment)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (5 µM) | 15.7 ± 2.3 | 8.2 ± 1.1 |
| This compound (10 µM) | 28.9 ± 3.1 | 15.4 ± 2.0 |
Note: Data are presented as mean ± standard deviation from three independent experiments. Values are representative and will vary based on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.[7][8]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression.[9][10]
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.[11][12]
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and NF-κB.[13][14]
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as previously described.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
References
- 1. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jrmds.in [jrmds.in]
- 4. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Morachalcone A Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Overcoming the Bioavailability Challenges of Morachalcone A
This compound, a natural chalcone, has demonstrated significant therapeutic potential, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] However, its clinical translation is hampered by poor aqueous solubility and low bioavailability, common challenges for many phenolic compounds.[2] This document provides a comprehensive overview of advanced drug delivery systems designed to enhance the bioavailability of this compound. It includes detailed experimental protocols, quantitative data on formulation characteristics, and insights into the molecular pathways modulated by this promising compound.
Key Bioavailability Hurdles for this compound:
-
Poor Aqueous Solubility: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but exhibits limited solubility in water, which restricts its dissolution and subsequent absorption in the gastrointestinal tract.[1]
-
Potential for Rapid Metabolism: Like other chalcones, this compound may be susceptible to first-pass metabolism in the liver, further reducing its systemic availability.
To address these challenges, various nano-based drug delivery systems, including liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, have been explored for similar bioactive compounds. These systems can encapsulate this compound, improve its solubility, protect it from degradation, and facilitate its transport across biological membranes.
II. Data Presentation: Physicochemical and Pharmacokinetic Parameters
The following tables summarize the key quantitative data for this compound and representative delivery systems. Due to the limited availability of specific data for this compound-loaded formulations, data from a closely related and extensively studied chalcone, Licochalcone A, is included as a representative example to illustrate the potential improvements offered by nanoformulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀O₅ | [3] |
| Molecular Weight | 340.37 g/mol | [4] |
| Physical Description | Yellow powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Aqueous Solubility | Data not available | |
| Permeability (Caco-2) | Data not available |
Table 2: Characterization of Representative Chalcone-Loaded Nanoparticle Formulations
| Formulation Type | Drug | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | Licochalcone A | 161.9 ± 9.9 | +2.09 ± 0.10 | 52.37 ± 3.64 | [5] |
| Solid Lipid Nanoparticles | Tetrandrine (as model) | 157.3 ± 8.2 | -29.36 ± 3.68 | 90.59 | [6] |
| Nanoemulsion | Lapachol (as model) | ~70 | ~ -30 | Not Reported | [7] |
Table 3: In Vivo Pharmacokinetic Parameters of a Representative Chalcone (Licochalcone A) in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) | Reference |
| Licochalcone A (Oral) | - | - | 243.3 ± 44.4 | 3.3 | [8] |
| Licochalcone A (Intravenous) | - | - | - | - | [8] |
Note: The data for Licochalcone A highlights the low oral bioavailability of a free chalcone, underscoring the need for advanced delivery systems.
III. Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various this compound delivery systems.
A. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Accurately weigh this compound, SPC, and cholesterol in a desired molar ratio (e.g., 1:10:5).
-
Dissolve the mixture in a minimal amount of chloroform/methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Further, dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) and a more uniform size distribution, the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Store the prepared liposomal suspension at 4°C.
B. Preparation of this compound-Loaded Solid Lipid Nanoparticles (High-Pressure Homogenization Method)
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO, glyceryl behenate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
Separately, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an elevated temperature for a specified number of cycles (e.g., 3-5 cycles at 500-1500 bar).
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further lyophilized for long-term storage, often with the addition of a cryoprotectant (e.g., trehalose).
C. Characterization of Nanoparticle Formulations
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).
-
For zeta potential measurement, place the diluted sample in a specific cuvette and measure the electrophoretic mobility.
-
Perform measurements in triplicate.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Centrifugation or dialysis followed by quantification.
-
Procedure:
-
Separate the unencapsulated (free) this compound from the nanoparticle dispersion by ultracentrifugation or dialysis.
-
Quantify the amount of free this compound in the supernatant/dialysate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method
-
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, potentially with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
IV. Visualization of Signaling Pathways and Experimental Workflows
A. Signaling Pathways Modulated by Chalcones
Chalcones, including this compound, are known to exert their biological effects by modulating several key signaling pathways involved in inflammation and cellular stress responses.
Caption: this compound's potential modulation of inflammatory and antioxidant pathways.
B. Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for the development and evaluation of this compound nanoparticles.
V. Conclusion
The development of advanced drug delivery systems, particularly nanoformulations, holds immense promise for overcoming the bioavailability challenges associated with this compound. By encapsulating this bioactive chalcone, it is possible to enhance its solubility, protect it from premature degradation, and improve its absorption, thereby unlocking its full therapeutic potential. The protocols and data presented herein provide a foundational framework for researchers to design and evaluate novel this compound delivery systems. Further research focusing on optimizing formulation parameters, conducting in vivo pharmacokinetic studies, and elucidating the precise molecular mechanisms of action will be crucial for the clinical translation of this compound-based therapies.
References
- 1. This compound | CAS:76472-88-3 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. CAS 76472-88-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C20H20O5 | CID 9862769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 76472-88-3 | this compound [phytopurify.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of solid lipid nanoparticles loaded traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Morachalcone A: A Potent Tyrosinase Inhibitor for Hyperpigmentation Research and Drug Development
Application Note and Detailed Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis. The key enzyme regulating this pathway is tyrosinase.[1][2][3] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma, age spots, and freckles.[4][5] Consequently, the inhibition of tyrosinase is a major strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[5][6] Morachalcone A, a natural chalcone isolated from plants like Morus alba, has emerged as a highly potent tyrosinase inhibitor.[1][7] This application note provides a detailed protocol for assessing the tyrosinase inhibitory activity of this compound, summarizes its inhibitory potency, and illustrates its mechanism of action within the melanogenesis signaling pathway.
Data Presentation
This compound exhibits significantly greater tyrosinase inhibitory activity compared to the commonly used standard, kojic acid. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Compound | Tyrosinase Source | Substrate | IC50 Value (µM) | Reference |
| This compound | Mushroom | L-DOPA | 0.08 ± 0.02 | [1] |
| 2,4,2',4'-Tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone (likely this compound) | Mushroom | L-DOPA | 0.95 ± 0.04 | [8] |
| 2,4,2',4'-Tetrahydroxychalcone | Mushroom | L-DOPA | 0.02 | |
| Kojic Acid (Reference) | Mushroom | L-DOPA | 24.88 ± 1.13 | [8] |
Mechanism of Action
Kinetic studies on chalcones structurally similar to this compound, such as 2,4,2',4'-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone, indicate a competitive inhibition mechanism with respect to the substrate L-DOPA.[4][8] This suggests that this compound binds to the active site of the tyrosinase enzyme, thereby preventing the substrate from binding and inhibiting the subsequent steps in melanin synthesis.[1] The hydroxyl groups on the chalcone structure are crucial for its potent inhibitory activity.[6][7]
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibitory Activity Assay
This protocol describes the determination of the tyrosinase inhibitory activity of this compound by measuring the rate of dopachrome formation from the oxidation of L-DOPA.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in the phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in the phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.
-
Prepare a stock solution of kojic acid in DMSO and create a series of dilutions in phosphate buffer to serve as a positive control.
-
-
Assay in 96-Well Plate:
-
In each well of a 96-well plate, add the following in order:
-
20 µL of this compound solution (or kojic acid, or buffer for control).
-
140 µL of 50 mM sodium phosphate buffer (pH 6.8).
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to record the absorbance every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by regression analysis.
-
Visualizations
Melanogenesis Signaling Pathway and Inhibition by this compound
Caption: this compound competitively inhibits tyrosinase, blocking the conversion of L-tyrosine and L-DOPA.
Experimental Workflow for Tyrosinase Inhibitory Assay
Caption: Workflow for determining the tyrosinase inhibitory activity of this compound.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of 2,4,2',4'-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone on tyrosinase activity and melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Morachalcone A Solubility and Experimental Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morachalcone A. Our goal is to help you overcome common challenges related to its solubility and provide clear protocols for its use in experiments.
Troubleshooting Guide: Improving this compound Solubility
Issue: this compound is not dissolving properly in my desired solvent.
This compound, a promising chalcone compound, exhibits low aqueous solubility which can present challenges in experimental setups. The following guide provides systematic steps to improve its dissolution.
Step 1: Solvent Selection
This compound is known to be soluble in several organic solvents. If you are experiencing solubility issues, consider using or switching to one of the recommended solvents listed in the table below. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies.
Table 1: Recommended Solvents for this compound
| Solvent | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly recommended for preparing concentrated stock solutions for cell culture experiments.[1][2] |
| Ethanol | A viable alternative to DMSO for stock solution preparation.[1] |
| Chloroform | Suitable for certain analytical methods but not for cell-based assays. |
| Dichloromethane (DCM) | Similar to chloroform, useful for chemical analyses. |
| Ethyl Acetate | Another organic solvent option for non-cell-based applications. |
| Acetone | Can be used for initial dissolution, but less common for biological experiments. |
Step 2: Preparation of Stock Solution
For cell-based experiments, a concentrated stock solution in an organic solvent is typically prepared first and then diluted to the final working concentration in the cell culture medium.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the weighed this compound. To calculate the required volume, use the following formula:
-
Volume of DMSO (mL) = [Mass of this compound (mg) / 340.37 ( g/mol )] / 10 (mmol/L)
-
-
Mixing: Gently vortex or sonicate the solution at room temperature to facilitate dissolution. If the compound does not dissolve completely, warming the solution to 37°C for a short period (10-15 minutes) may help.[3]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter to ensure sterility, especially for cell culture applications.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[4]
Step 3: Preparing Working Solutions for Cell Culture
When diluting the DMSO stock solution into your aqueous cell culture medium, precipitation can be a common issue.
Experimental Protocol: Preparing a Working Solution of this compound for Cell Culture
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Serial Dilution: Perform a serial dilution of your this compound stock solution in pre-warmed medium to reach your desired final concentration. It is crucial to add the stock solution to the medium and mix immediately and thoroughly.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] Some cell lines can tolerate up to 1%, but it is always best to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[5]
Workflow for Preparing this compound Working Solution
Caption: A step-by-step workflow for preparing this compound solutions for experiments.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of this compound I can dissolve in DMSO?
Q2: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
This is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting tips:
-
Decrease the final concentration: Try using a lower final concentration of this compound in your experiment.
-
Increase the volume of medium for dilution: When preparing your working solution, add the DMSO stock to a larger volume of medium to facilitate rapid dispersion.
-
Use a step-wise dilution: Instead of a single dilution, perform serial dilutions in the culture medium.[4]
-
Vortex immediately after adding the stock solution: Vigorous mixing can help prevent immediate precipitation.
-
Consider a co-solvent (with caution): For in vivo studies, co-solvents like PEG300, Tween 80, or corn oil can be used. However, for in vitro cell culture, these may have their own cytotoxic effects and should be carefully evaluated.[6]
Q3: What are the known signaling pathways affected by this compound?
While research on this compound is ongoing, studies on similar chalcones, such as Licochalcone A, suggest that it may modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. These include:
-
PI3K/Akt/mTOR Pathway: Chalcones have been shown to inhibit this pathway, which is crucial for cell growth and survival.[7][8][9] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical regulator of cellular processes. Some chalcones have been found to modulate MAPK signaling, often leading to anti-inflammatory and anti-cancer effects.[10][11][12][13]
-
Nrf2 Pathway: Several chalcones are known to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[14][15][16] This activation can contribute to the neuroprotective effects observed with some chalcones.[14][16]
Diagram: Potential Signaling Pathways Modulated by this compound
Caption: Overview of potential signaling pathways modulated by this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. emulatebio.com [emulatebio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metochalcone | bioactive compound | CAS# 18493-30-6 | InvivoChem [invivochem.com]
- 7. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of MAPK and PI3K/AKT signaling pathways on Malabaricone-A induced cytotoxicity in U937, a histiocytic lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 15. Chalcone-Derived Nrf2 Activator Protects Cognitive Function via Maintaining Neuronal Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Morachalcone A in different solvents and temperatures
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Morachalcone A in various experimental conditions. As direct stability studies on this compound are not extensively available in public literature, this guide is based on the general principles of chalcone stability, pharmaceutical compound handling, and established analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like other chalcones, can be influenced by several factors, including:
-
pH: Chalcones can be susceptible to degradation in both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation processes.[1][2]
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Solvent: The choice of solvent can significantly impact the stability of a compound.
Q2: In which common laboratory solvents is this compound likely to be most stable?
A2: While specific data for this compound is limited, for many chalcones, aprotic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) are often preferred for stock solutions to minimize hydrolysis. Protic solvents like ethanol and methanol may also be suitable, but stability should be verified, especially for long-term storage. Aqueous solutions, particularly at non-neutral pH, are generally less favorable for long-term stability. For instance, studies on other compounds have shown that water can be more detrimental to stability than oxygen in DMSO solutions.[3][4]
Q3: How should I store my stock solutions of this compound?
A3: For optimal stability, it is recommended to store stock solutions of this compound in a tightly sealed container, protected from light, at -20°C or -80°C. Studies on other repository compounds in DMSO have shown that most are stable for extended periods under these conditions.[3][4] Repeated freeze-thaw cycles should be avoided if possible, although some studies indicate that for certain compounds, a limited number of cycles do not cause significant degradation.[3][4]
Q4: I am observing a loss of activity of this compound in my cell-based assays. Could this be a stability issue?
A4: Yes, a loss of activity could be due to the degradation of this compound in your cell culture medium. The aqueous, buffered, and relatively warm (e.g., 37°C) environment of cell culture can lead to the degradation of the compound over the course of the experiment. It is advisable to prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. You can also include a stability control by incubating this compound in the cell culture medium for the duration of your experiment and then analyzing the remaining concentration by HPLC.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Verify the concentration of the stock solution using a validated analytical method like HPLC-UV. |
| Precipitation of this compound in aqueous buffer | Poor aqueous solubility. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. 2. Consider using a different solvent system or solubility enhancers if compatible with your experiment. |
| Loss of compound over time in an experimental setup | Instability under experimental conditions (e.g., temperature, pH). | 1. Perform a time-course stability study of this compound under your specific experimental conditions. 2. Analyze samples at different time points using HPLC to quantify the remaining this compound. |
Hypothetical Stability Data of this compound
The following tables present hypothetical data to illustrate the potential stability of this compound under various conditions. This data is for illustrative purposes only and should be confirmed by experimental analysis.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | % Remaining after 6h | % Remaining after 12h | % Remaining after 24h |
| DMSO | >99% | >99% | 98% |
| Acetonitrile | >99% | 98% | 96% |
| Ethanol | 98% | 95% | 90% |
| Methanol | 97% | 94% | 88% |
| Water (pH 7.4) | 90% | 80% | 65% |
Table 2: Hypothetical Stability of this compound (1 mg/mL) in DMSO at Different Temperatures over 7 days.
| Temperature | % Remaining after 1 day | % Remaining after 3 days | % Remaining after 7 days |
| -20°C | >99% | >99% | >99% |
| 4°C | >99% | 98% | 95% |
| 25°C | 98% | 92% | 85% |
| 40°C | 95% | 85% | 70% |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6][7][8]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
HPLC grade solvents: Acetonitrile, Methanol, Water
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is known to be relatively stable (e.g., Acetonitrile or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to 60°C in an oven.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Fluctuating Temperature on the Stability of Turoctocog Alfa for Hemophilia A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. longdom.org [longdom.org]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Morachalcone A experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Morachalcone A.
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your experiments with this compound.
Cell Viability Assays (e.g., MTT, MTS)
Question: Why am I observing unexpectedly high cell viability or inconsistent results with my MTT assay after this compound treatment?
Answer:
This is a common issue when working with flavonoids like this compound. The unexpected results can stem from several factors:
-
Direct Reduction of MTT Reagent: this compound, as a flavonoid, possesses antioxidant properties and can directly reduce the MTT tetrazolium salt to formazan crystals, independent of cellular metabolic activity. This leads to a false positive signal, making the compound appear less potent than it is.
-
Compound Precipitation: this compound is sparingly soluble in aqueous solutions like cell culture media. If the compound precipitates, it can interfere with the optical density readings and lead to variable results.
-
DMSO Concentration: High concentrations of the solvent, Dimethyl Sulfoxide (DMSO), used to dissolve this compound can be toxic to cells, confounding the results.
Troubleshooting Steps:
-
Run a Cell-Free Control: To check for direct MTT reduction, incubate this compound with MTT reagent in cell-free media. A color change indicates direct reduction and suggests that an alternative viability assay should be used.
-
Use an Alternative Viability Assay: Consider using assays that are less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay that measures metabolic activity via a different mechanism.
-
Optimize Compound Dissolution: Ensure this compound is fully dissolved in DMSO before diluting it in cell culture media. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in pre-warmed media immediately before adding it to the cells. The final DMSO concentration in the culture should ideally be below 0.5% to avoid solvent toxicity.[1]
-
Visually Inspect for Precipitation: Before and after adding the compound to your cell cultures, inspect the wells under a microscope for any signs of precipitation.
Western Blotting
Question: I'm not seeing the expected changes in my target protein levels after this compound treatment. What could be wrong?
Answer:
Several factors could contribute to not observing the expected results in a Western Blot experiment with this compound.
Troubleshooting Steps:
| Potential Cause | Recommendation |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and target protein. |
| Poor Protein Extraction | Ensure your lysis buffer is appropriate for your target protein (e.g., cytoplasmic, nuclear, membrane-bound) and contains protease and phosphatase inhibitors to prevent degradation. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Antibody Issues | Ensure your primary antibody is validated for Western Blotting and recognizes the target protein from the species you are using. Use a positive control lysate to confirm antibody performance. Titrate your primary and secondary antibodies to find the optimal concentrations. |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel. Consider using an immunoprecipitation step to enrich for your target protein before running the Western Blot. |
Flow Cytometry
Question: My flow cytometry results show high cell death in my vehicle control or unexpected shifts in fluorescence.
Answer:
Issues with flow cytometry can arise from sample preparation, staining, or the properties of the compound itself.
Troubleshooting Steps:
| Potential Cause | Recommendation |
| DMSO Toxicity | Ensure the final DMSO concentration in your vehicle control and treated samples is identical and at a non-toxic level (typically <0.5%). |
| Compound Autofluorescence | Run an unstained sample of cells treated with this compound to check for any intrinsic fluorescence of the compound in the channels you are using for your analysis. |
| Cell Clumping | Cell clumping can lead to inaccurate results. Ensure single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis. |
| Inadequate Staining | Titrate your antibodies to determine the optimal concentration for staining. Include appropriate controls such as unstained cells, single-color controls for compensation, and isotype controls to assess non-specific binding. |
| Cell Viability Issues | Use a viability dye to exclude dead cells from your analysis, as dead cells can non-specifically bind antibodies and affect your results. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound and how should I prepare it for cell-based assays?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and acetone.[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. To prepare your working solution, dilute the DMSO stock in pre-warmed cell culture medium to the final desired concentration immediately before use. It is crucial to ensure the final DMSO concentration in your cell culture does not exceed a non-toxic level, typically below 0.5%.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q2: What is the known stability of this compound in solution?
A2: While specific stability data for this compound in aqueous solutions is not extensively documented, chalcones, in general, can be susceptible to degradation over time, especially in aqueous solutions at neutral or alkaline pH.[3] It is best practice to prepare fresh dilutions of this compound from a DMSO stock for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for longer-term storage.
Q3: Can this compound interfere with my experimental assays?
A3: Yes. As a flavonoid, this compound has antioxidant properties and can directly reduce tetrazolium salts like MTT, leading to false-positive results in cell viability assays. It is recommended to use an alternative assay like the SRB assay or to run a cell-free control to assess the extent of this interference.
Q4: What are the known signaling pathways affected by this compound?
A4: Chalcones, the class of compounds this compound belongs to, are known to modulate several key signaling pathways involved in inflammation and cancer. These include:
-
NF-κB Signaling Pathway: Chalcones have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[4][5][6][7]
-
MAPK Signaling Pathway: Chalcones can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis.[8][9][10][11][12]
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway, which is crucial for cell growth and survival, can be inhibited by some chalcones.[8][13][14][15][16][17]
Quantitative Data Summary
Table 1: Reported IC50/EC50 Values for this compound
| Assay Type | Cell Line/Target | IC50/EC50 (µM) | Reference |
| Aromatase Inhibition | Aromatase Enzyme | 4.6 | --INVALID-LINK-- |
| Tyrosinase Inhibition | Tyrosinase Enzyme | 0.013 | [2] |
| Pancreatic Lipase Inhibition | Pancreatic Lipase | 6.2 | [2] |
| Anti-inflammatory (NO Production) | RAW 264.7 | 16.4 | [2] |
| Neuroprotection (Glutamate-induced oxidative stress) | HT22 | 35.5 ± 2.1 | [2] |
Experimental Protocols
General Protocol for Cell Viability (SRB) Assay
This protocol is recommended as an alternative to the MTT assay to avoid interference from this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.
General Protocol for Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
General Protocol for Flow Cytometry (Apoptosis Assay using Annexin V/PI)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Putative signaling pathways modulated by this compound.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for cell viability assays.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Impact of MAPK and PI3K/AKT signaling pathways on Malabaricone-A induced cytotoxicity in U937, a histiocytic lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 13. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Morachalcone A in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Morachalcone A in cell culture media.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.[1][2][3]
-
High Stock Solution Concentration: Adding a highly concentrated stock solution directly to the medium can cause the compound to crash out of solution.
-
Improper Dilution Technique: Rapidly adding the stock solution without proper mixing can lead to localized high concentrations and precipitation.
Recommended Actions:
-
Optimize Stock Solution & Dilution:
-
Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Perform a serial dilution of the stock solution. A step-wise dilution in an intermediate solvent like ethanol or phosphate-buffered saline (PBS) before the final dilution into the cell culture medium can prevent precipitation.[4][5]
-
When adding the diluted stock to the medium, ensure gentle but thorough mixing to facilitate dispersion.
-
-
Control Final DMSO Concentration:
Issue: The medium becomes cloudy over time after the addition of this compound.
Possible Causes and Solutions:
-
Compound Instability: this compound may degrade or aggregate over time in the culture conditions (e.g., due to pH or temperature changes).
-
Interaction with Media Components: The compound may be interacting with components of the cell culture medium, such as proteins or salts, leading to the formation of insoluble complexes.
Recommended Actions:
-
Use a Solubilizing Agent:
-
Cyclodextrins: These can form inclusion complexes with flavonoids, enhancing their solubility and stability in aqueous solutions.[1][4][7] Beta-cyclodextrin is a common choice.
-
Pluronic F-127: This non-ionic surfactant can aid in the dispersion of hydrophobic compounds in physiological media.[2][8] The final concentration should be kept low (typically ≤ 0.1%) to avoid membrane-altering effects on cells.[9]
-
Bovine Serum Albumin (BSA): BSA can act as a carrier protein for hydrophobic molecules, improving their solubility and delivery to cells.[10][11] Fatty acid-free BSA is recommended.
-
-
pH Adjustment:
-
The solubility of flavonoids can be pH-dependent.[10] While altering the pH of the entire culture medium is generally not advisable, preparing the final diluted stock in a pH-adjusted buffer before adding it to the medium might be a viable strategy, provided the final medium pH is not significantly affected.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution of this compound due to its high solubilizing power for hydrophobic compounds.[1][2][3] However, it is crucial to minimize the final DMSO concentration in your cell culture to avoid toxicity.
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: For most cell lines, the final DMSO concentration should be kept below 0.5%.[6] However, primary cells and more sensitive cell lines may require concentrations as low as 0.1%.[6] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q3: My this compound still precipitates even with a low DMSO concentration. What else can I do?
A3: If precipitation persists, consider using a solubilizing agent. The three common choices are cyclodextrins, Pluronic F-127, and Bovine Serum Albumin (BSA). These agents can enhance the solubility and stability of hydrophobic compounds in aqueous environments.[1][2][10] Refer to the experimental protocols section for detailed methodologies.
Q4: Can I heat the medium to dissolve the precipitate?
A4: While gentle warming can sometimes help dissolve precipitates, it is generally not recommended for cell culture applications involving sensitive compounds like this compound. Excessive heat can lead to the degradation of both the compound and essential media components like vitamins and growth factors.
Q5: How should I prepare my this compound stock solution for long-term storage?
A5: Prepare a high-concentration stock solution in 100% DMSO, aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.
Quantitative Data on Solubilizing Agents
The following table summarizes the potential effects of different solubilizing agents on flavonoid solubility. Note that specific values for this compound are not available, and these represent general observations for similar compounds.
| Solubilizing Agent | Expected Effect on Flavonoid Solubility | Typical Working Concentration in Media | Reference |
| DMSO | High solubilization in stock, limited by final concentration in media | < 0.5% (v/v) | [6] |
| Beta-Cyclodextrin | Forms inclusion complexes, significantly increases aqueous solubility | Varies, dependent on stoichiometry | [1][4] |
| Pluronic F-127 | Acts as a non-ionic surfactant, aids in dispersion | ≤ 0.1% (w/v) | [2][9] |
| Bovine Serum Albumin (BSA) | Binds to hydrophobic molecules, acting as a carrier | Varies, typically in mg/mL range | [10][12] |
Experimental Protocols
Protocol 1: Standard Dilution using DMSO
-
Prepare a 10 mM stock solution of this compound in 100% sterile DMSO.
-
Create an intermediate dilution of the stock solution in sterile PBS or cell culture medium without serum to a concentration of 1 mM.
-
From the 1 mM intermediate stock, perform a final dilution into the complete cell culture medium (containing serum, if applicable) to achieve the desired working concentration.
-
Ensure the final DMSO concentration remains below 0.5%.
-
Gently mix the final solution immediately before adding it to the cells.
Protocol 2: Using Beta-Cyclodextrin as a Solubilizer
-
Prepare a stock solution of beta-cyclodextrin in sterile water (e.g., 10 mM).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add an equimolar or slightly higher molar ratio of the beta-cyclodextrin solution to the tube.
-
Vortex the mixture for 1-2 minutes to facilitate the formation of the inclusion complex.
-
Incubate at room temperature for 30-60 minutes.
-
Dilute this complex solution into your cell culture medium to the final desired concentration of this compound.
Protocol 3: Using Pluronic F-127 as a Dispersing Agent
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in sterile water or a 20% (w/v) stock in DMSO.[2][9]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a sterile tube, mix a small volume of your this compound stock solution with an equal volume of the 20% Pluronic F-127 in DMSO solution (1:1 ratio).[2]
-
Vortex briefly.
-
Dilute this mixture into your cell culture medium to achieve the final desired concentration of this compound, ensuring the final Pluronic F-127 concentration is at or below 0.1%.[9]
Protocol 4: Using Bovine Serum Albumin (BSA) as a Carrier
-
Prepare a stock solution of fatty acid-free BSA in sterile water (e.g., 4 mg/mL).[12]
-
Prepare a stock solution of this compound in an organic solvent like methanol or ethanol.
-
In a sterile glass tube, add the desired amount of the this compound stock solution.
-
Evaporate the organic solvent under a gentle stream of sterile nitrogen gas to form a thin film of the compound on the wall of the tube.
-
Add the pre-warmed (37°C) BSA solution to the tube to achieve the desired final concentration of this compound.
-
Incubate at 37°C for 30 minutes with occasional vortexing to facilitate the binding of this compound to BSA.[12]
-
This this compound-BSA complex can then be added to your cell culture medium.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: General signaling pathways modulated by chalcones.
References
- 1. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Cyclodextrin Improves Solubility and Enzymatic C-Glucosylation of the Flavonoid Phloretin | Semantic Scholar [semanticscholar.org]
- 8. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Factors Affecting the Synthesis of Bovine Serum Albumin Nanoparticles Using the Desolvation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bovine Serum Albumin | Thermo Fisher Scientific - US [thermofisher.com]
- 12. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
Enhancing the bioavailability of Morachalcone A for in vivo studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Morachalcone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a prenylated chalcone, a type of natural flavonoid found in plants of the Moraceae family, such as mulberry (Morus) and jackfruit (Artocarpus).[1][2] It has attracted significant scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[2][3] Like many flavonoids, this compound is a lipophilic compound with poor water solubility, which is a primary reason for its low and variable oral bioavailability.[4][5] This poor solubility limits its dissolution in gastrointestinal fluids, a critical step for absorption into the bloodstream, thereby hindering its therapeutic potential in in vivo studies.[6]
Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A2: The main goal is to improve the solubility and dissolution rate of the compound. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of guest molecules like this compound.[9][10]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract.[11][12][13] This approach keeps the lipophilic drug in a solubilized state, facilitating absorption.[7]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can create an amorphous solid form, which typically has higher solubility and faster dissolution than the crystalline form.[6][8]
Q3: How does this compound exert its biological effects? What signaling pathways are involved?
A3: this compound modulates several cellular pathways. It is known to be a potent inhibitor of tyrosinase and pancreatic lipase.[14] Its anti-inflammatory effects are demonstrated by its ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[3][14] This suggests it may interfere with inflammatory signaling pathways such as the NF-κB pathway, which is a common target for chalcones. Additionally, it has been identified as an aromatase inhibitor, which is relevant for its potential anticancer activity in hormone-dependent cancers.[1][3]
Figure 1. Simplified diagram of this compound's anti-inflammatory action.
Troubleshooting Guide for In Vivo Studies
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Aqueous Solubility | 1. Select an appropriate formulation strategy. Start with simpler methods like cyclodextrin complexation before moving to more complex systems like SEDDS.[6][15] 2. Verify solubility enhancement. Conduct in vitro dissolution tests with the new formulation in simulated gastric and intestinal fluids. | This compound is highly lipophilic. Without a proper vehicle, it will not dissolve in the GI tract and therefore cannot be absorbed.[5] Formulations like SEDDS or cyclodextrin complexes can significantly improve solubility.[16][17] |
| Formulation Instability | 1. Assess physical stability. Check for drug precipitation from the formulation upon dilution in aqueous media. 2. Perform thermodynamic stability tests. For SEDDS, this involves centrifugation and freeze-thaw cycles to ensure the emulsion does not break. | The formulation must keep the drug solubilized in situ until it can be absorbed. Precipitation in the stomach or intestine is a common cause of bioavailability failure for poorly soluble drugs. |
| Rapid Metabolism | 1. Consider the "first-pass effect." Chalcones and other flavonoids can be extensively metabolized by the liver and gut wall enzymes.[18] 2. Administer via a different route (e.g., intraperitoneal) in preliminary studies to bypass the first-pass effect and confirm if metabolism is the primary barrier. | If the compound is absorbed but rapidly metabolized, plasma concentrations will remain low. Lipid-based formulations can sometimes promote lymphatic absorption, partially bypassing first-pass metabolism in the liver. |
Problem 2: High variability in pharmacokinetic data between subjects.
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Formulation Dosing | 1. Ensure homogeneity. For suspensions or emulsions, ensure the formulation is thoroughly mixed before each dose is drawn. 2. Use precise dosing techniques. Utilize calibrated equipment for oral gavage to ensure accurate volume administration. | Inhomogeneous formulations can lead to significant differences in the amount of active compound administered to each animal, causing high variability in exposure. |
| Physiological Differences in Animals | 1. Control for food effects. Standardize the fasting period for all animals before dosing, as food can significantly alter GI motility and fluid composition, affecting absorption. 2. Use a sufficient number of animals per group to ensure statistical power and account for natural biological variation. | The GI environment (pH, enzymes) can vary between animals, especially in disease models. Standardizing experimental conditions helps minimize this variability.[11] |
| Poor Emulsification of SEDDS | 1. Optimize the surfactant-to-oil ratio. A suboptimal ratio can lead to incomplete or slow emulsification upon contact with GI fluids.[11] 2. Characterize droplet size. Use dynamic light scattering to measure the globule size of the resulting emulsion. Smaller, more uniform droplets (typically <200 nm) are preferred for consistent absorption.[12] | The performance of a SEDDS formulation is highly dependent on its ability to rapidly form a fine micro- or nano-emulsion. Failure to do so leads to erratic drug release and absorption.[12] |
Data Presentation: Comparative Formulation Strategies
While specific pharmacokinetic data for this compound formulations are limited in the public domain, the following table illustrates the expected improvements based on studies of similar poorly soluble flavonoids.
| Formulation Strategy | Key Parameters | Expected Outcome for this compound | Reference Example (Similar Compounds) |
| Aqueous Suspension | Solubility, Cmax, AUC | Very Low | Pharmacokinetic studies of other chalcones show very low bioavailability when administered as a simple suspension.[19] |
| β-Cyclodextrin Complex | Aqueous Solubility | Significant Increase | Studies on chalcone-cyclodextrin complexes demonstrate the formation of stable 1:1 complexes, which enhances solubility. The process can be endothermic or exothermic depending on the specific chalcone structure.[17][20] |
| SEDDS | Dissolution Rate, Cmax, AUC | Substantial Increase | SEDDS formulations of other poorly soluble compounds like resveratrol have shown significantly improved dissolution and bioavailability.[13] The formulation bypasses the slow dissolution step and protects the drug from degradation. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol uses the kneading method, which is effective for poorly water-soluble drugs.[9]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Mortar and Pestle
-
Vacuum oven
Procedure:
-
Determine the molar ratio for complexation (typically starting with 1:1). Calculate the required mass of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of water to form a uniform paste.
-
Dissolve the calculated amount of this compound in a minimal volume of ethanol.
-
Slowly add the this compound solution to the HP-β-CD paste in the mortar.
-
Knead the mixture thoroughly for 45-60 minutes. During this process, the organic solvent will evaporate. If the mixture becomes too dry, add a few drops of water to maintain a suitable consistency.
-
Scrape the resulting solid paste and place it in a tray.
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved to remove residual solvent and water.
-
The resulting powder is the inclusion complex. It should be stored in a desiccator.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the general steps for formulating a SEDDS for this compound.[13]
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ PG, olive oil)
-
Surfactant (e.g., Tween® 80, Kolliphor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Select the excipients that show the highest solubility for the drug. This is crucial to prevent precipitation upon emulsification.[13]
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of formulations by mixing the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, visually observe its ability to form an emulsion upon dropwise addition to water with gentle agitation.
-
Map the regions that form clear or slightly bluish, stable microemulsions on a ternary phase diagram. This identifies the efficient self-emulsification regions.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select an optimized ratio of excipients from the self-emulsification region.
-
Add the required amount of this compound to the oil/surfactant/co-surfactant mixture.
-
Gently heat (e.g., 40°C) and vortex the mixture until the drug is completely dissolved, resulting in a clear, isotropic solution.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Measure the time it takes for the formulation to form a uniform emulsion in simulated gastric fluid (e.g., using a USP dissolution apparatus at 50 rpm).[12]
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the resulting emulsion droplet size and polydispersity index (PDI) using a dynamic light scattering instrument.
-
Thermodynamic Stability: Subject the formulation to centrifugation and multiple freeze-thaw cycles to ensure it is physically stable.
-
Workflow and Logic Diagrams
Figure 2. Workflow for selecting a bioavailability enhancement strategy.
References
- 1. Buy this compound (EVT-339372) | 76472-88-3 [evitachem.com]
- 2. CAS 76472-88-3: this compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. jddtonline.info [jddtonline.info]
- 9. oatext.com [oatext.com]
- 10. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. dovepress.com [dovepress.com]
- 14. This compound | CAS:76472-88-3 | Manufacturer ChemFaces [chemfaces.com]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Morachalcone A Cytotoxicity Assessment and Mitigation
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and mitigating the cytotoxicity of Morachalcone A in normal cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity in normal cells a concern?
This compound is a natural chalcone compound found in plants such as Morus lhou and Artocarpus integer.[1] Chalcones are a class of compounds known for a variety of biological activities, including potential anticancer effects.[2][3][4] However, like many therapeutic candidates, it's crucial to assess their safety profile, including their potential toxicity to healthy, non-cancerous cells. Understanding and mitigating cytotoxicity in normal cells is a critical step in the development of any potential therapeutic agent to ensure a favorable therapeutic window.
Q2: How do I measure the cytotoxicity of this compound in my cell line?
Several in vitro assays can be used to measure cytotoxicity. The choice of assay depends on the specific research question and the expected mechanism of cell death. Common methods include:
-
Metabolic Activity Assays (e.g., MTT, XTT, MTS, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells, which is often correlated with cell number.[5]
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue, Propidium Iodide): These assays detect damage to the cell membrane, a hallmark of late apoptosis and necrosis.[6] The Lactate Dehydrogenase (LDH) assay, for instance, measures the release of LDH from damaged cells into the culture medium.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays can identify cells undergoing programmed cell death (apoptosis). Annexin V staining can distinguish between early and late apoptotic cells.[4]
Q3: What are the common mechanisms of chalcone-induced cytotoxicity?
Chalcones, including likely this compound, can induce cytotoxicity through several mechanisms:
-
Induction of Apoptosis: Many chalcones trigger programmed cell death.[2][4] This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
-
Generation of Reactive Oxygen Species (ROS): Some chalcones can increase the production of ROS within cells, leading to oxidative stress and subsequent cell death.[7]
-
Cell Cycle Arrest: Chalcones have been shown to arrest the cell cycle at different phases (e.g., G2/M), preventing cell proliferation.[8]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a common event in chalcone-induced apoptosis.[8]
-
Modulation of Signaling Pathways: Chalcones can affect various signaling pathways, such as the MAPK pathway, which is involved in cell survival and death.
Q4: Are there any general strategies to reduce the cytotoxicity of this compound in normal cells?
While specific strategies for this compound are not yet well-documented, general approaches for mitigating drug-induced cytotoxicity in normal cells that may be applicable include:
-
Co-treatment with Antioxidants: If cytotoxicity is mediated by ROS, co-incubation with antioxidants like N-acetylcysteine (NAC) might offer protection.
-
Modulation of Signaling Pathways: If a specific pro-apoptotic pathway is identified, inhibitors of key components of that pathway could be used to reduce cytotoxicity. For example, blocking the MAPKs-p53-caspase-3 signaling cascade has been shown to have a protective effect against cisplatin-induced cytotoxicity.[2]
-
Dose Optimization: Carefully titrating the concentration of this compound to find a therapeutic window where it is effective against cancer cells but has minimal impact on normal cells is crucial.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or ensure they are filled with sterile PBS or media to maintain humidity. | |
| Contamination of cell culture. | Regularly check for and discard any contaminated cultures. Use proper aseptic techniques. | |
| Unexpectedly high cytotoxicity in normal cells. | Incorrect dosage calculation. | Double-check all calculations for dilutions and final concentrations. |
| Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%). Run a solvent-only control. | |
| Cell line sensitivity. | Different normal cell lines can have varying sensitivities. Consider testing on multiple normal cell lines. | |
| No observed cytotoxicity at expected concentrations. | Inactive compound. | Verify the purity and integrity of your this compound stock. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation period for observing a cytotoxic effect. | |
| Assay interference. | Some compounds can interfere with assay reagents. For example, compounds that are reducing agents can interfere with MTT assays. Consider using an alternative cytotoxicity assay. | |
| Difficulty distinguishing between apoptosis and necrosis. | Using a single endpoint assay. | Employ multi-parameter assays, such as Annexin V and Propidium Iodide co-staining, to differentiate between apoptotic and necrotic cell death. |
Quantitative Data on Chalcone Cytotoxicity
| Chalcone Derivative | Normal Cell Line | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Licochalcone A | 3T3 (mouse fibroblast) | 33.42 | B-16 (mouse melanoma) | 25.89 | 1.29 | [6] |
| trans-chalcone | 3T3 (mouse fibroblast) | 48.40 | B-16 (mouse melanoma) | 45.42 | 1.07 | [6] |
| 3'-(trifluoromethyl)chalcone | 3T3 (mouse fibroblast) | 43.44 | B-16 (mouse melanoma) | 61.54 | 0.71 | [6] |
| 4-Methoxychalcone | 3T3 (mouse fibroblast) | 64.34 | B-16 (mouse melanoma) | 50.15 | 1.28 | [6] |
| Chalcone Derivative 12 | MCF-10F (human breast epithelial) | 95.76 | MCF-7 (human breast cancer) | 4.19 | 22.85 | [6] |
| Chalcone Derivative 13 | MCF-10F (human breast epithelial) | 95.11 | MCF-7 (human breast cancer) | 3.30 | 28.82 | [6] |
Detailed Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a solvent control (e.g., DMSO at the same final concentration as in the treated wells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes).
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes). Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Include controls for background (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells lysed with a detergent). Calculate the percentage of cytotoxicity based on these controls.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. This compound | C20H20O5 | CID 9862769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A network-based pharmacological study on the mechanism of action of muscone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control and Purity Assessment of Synthetic Morachalcone A
Welcome to the technical support center for the quality control and purity assessment of synthetic Morachalcone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of synthetic this compound?
A1: The primary methods for assessing the purity of synthetic this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A combination of these techniques is recommended for a comprehensive purity profile.
Q2: What is a typical purity specification for synthetic this compound for research purposes?
A2: For most research applications, a purity of ≥95% as determined by HPLC is generally considered acceptable. However, for more sensitive biological assays or in vivo studies, a purity of ≥98% or even ≥99% may be required.
Q3: What are the common impurities that can be found in synthetic this compound?
A3: Common impurities can arise from the starting materials, by-products of the synthesis reaction, or degradation of the final product.[1][2][3][4] These may include unreacted starting materials (e.g., acetophenone and benzaldehyde derivatives), incompletely reacted intermediates, and side-products from competing reactions.[2] Degradation products can form due to factors like exposure to light, high temperatures, or extreme pH conditions.[1]
Q4: How should I store synthetic this compound to ensure its stability?
A4: Synthetic this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light and moisture, to prevent degradation. For long-term storage, keeping the compound at -20°C is recommended.
II. Troubleshooting Guides
A. High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor peak shape (tailing or fronting) in the HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure that this compound is in a single ionic state. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol) or replace the column if necessary. |
| Interaction with Active Sites on the Column | Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
Issue 2: Inconsistent retention times.
| Possible Cause | Troubleshooting Steps |
| Fluctuations in Pump Flow Rate | Check the pump for leaks and ensure it is properly primed. Calibrate the flow rate if necessary. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. |
| Column Temperature Variations | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Issue 3: Presence of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Sample Contamination | Ensure clean handling of the sample and use high-purity solvents for sample preparation. |
| Carryover from Previous Injections | Run a blank injection of the mobile phase to check for carryover. Clean the injector and autosampler if necessary. |
| Degradation of this compound | Prepare fresh samples and analyze them promptly. Investigate the stability of the sample in the chosen diluent. |
| Synthetic Impurities | Refer to the Mass Spectrometry section to identify potential impurities and optimize the purification process if needed. |
B. Purification by Column Chromatography
Issue 1: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System (Mobile Phase) | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A gradient elution may be necessary.[5] |
| Column Overloading | Use a larger column or reduce the amount of crude product loaded onto the column. The recommended ratio of stationary phase to sample is typically between 20:1 to 100:1.[6] |
| Improper Column Packing | Ensure the column is packed uniformly to avoid channeling. Both dry and wet packing methods can be used.[5][6] |
| Column Running Dry | Never let the solvent level drop below the top of the stationary phase.[7] |
Issue 2: this compound does not elute from the column.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase is too Non-polar | Gradually increase the polarity of the mobile phase. For reverse-phase chromatography, decrease the polarity. |
| Strong Interaction with the Stationary Phase | If using silica gel, the acidic nature may be strongly retaining the phenolic hydroxyl groups of this compound. Consider using a different stationary phase like alumina or a bonded-phase silica. |
III. Experimental Protocols
A. HPLC Method for Purity Assessment
This method has been validated for the quantification of this compound.[8][9][10][11]
| Parameter | Specification |
| Column | RP-18, 250 x 4.6 mm i.d., 5 µm particle size[8][9][10][11] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (50:50 v/v)[8][9][10][11] |
| Flow Rate | 1.0 mL/min[8][9][10][11] |
| Detection | UV at 368 nm[8][9][10][11] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Internal Standard (Optional) | 4-Hydroxychalcone[8][9][10] |
System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the this compound peak.
-
Theoretical Plates: Should be ≥ 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2.0% for peak area and retention time.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
For unambiguous structural confirmation, both ¹H and ¹³C NMR spectra should be acquired.
| Parameter | Specification |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm |
| Spectrometer Frequency | ≥ 400 MHz for ¹H NMR |
Expected Chemical Shifts (¹H NMR, representative values for chalcones in CDCl₃):
-
Aromatic protons: δ 7.0 - 8.0 ppm[12]
-
Vinyl protons (α,β-unsaturated ketone): δ 7.1 - 7.8 ppm (doublets)[12]
-
Hydroxyl protons: Variable, may be broad.
Expected Chemical Shifts (¹³C NMR, representative values for chalcones in CDCl₃):
C. Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification
Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable ionization techniques for this compound.
| Parameter | Specification |
| Ionization Mode | ESI or APCI, positive or negative ion mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Data Acquisition | Full scan for molecular weight confirmation and MS/MS for fragmentation analysis. |
Expected Mass:
-
Molecular Formula: C₂₀H₂₀O₅
-
Monoisotopic Mass: 340.1311 g/mol
-
[M+H]⁺: m/z 341.1384
-
[M-H]⁻: m/z 339.1238
Typical Fragmentation Pattern for Chalcones: The major fragmentation pathways for protonated chalcones involve the loss of the phenyl group from either the A or B ring, often combined with the loss of a carbonyl group (CO).[13]
D. Forced Degradation Studies
Forced degradation studies are essential to understand the stability of this compound and to ensure the developed analytical methods are stability-indicating.[14][15][16] The target degradation is typically 5-20%.[17]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours.[17] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours.[17] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Solid sample at 80°C for 48 hours. |
| Photodegradation | Expose the sample to UV light (254 nm) and visible light for a specified duration. |
IV. Visualizations
Caption: Experimental workflow for quality control of synthetic this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 3. veeprho.com [veeprho.com]
- 4. moravek.com [moravek.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. rroij.com [rroij.com]
- 7. Khan Academy [khanacademy.org]
- 8. repository.usd.ac.id [repository.usd.ac.id]
- 9. scholar.unair.ac.id [scholar.unair.ac.id]
- 10. Bioanalytical method development and validation for quantitation of this compound in rabit plasma using high performance liquid chromatography Repository - UNAIR REPOSITORY [repository.unair.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lubrizolcdmo.com [lubrizolcdmo.com]
- 15. pharmtech.com [pharmtech.com]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Morachalcone A Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Morachalcone A from natural sources such as Morus alba (White Mulberry) and Broussonetia papyrifera (Paper Mulberry).
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound has been identified in several plant species, most notably in the root bark and leaves of Morus alba (White Mulberry) and the roots of Broussonetia papyrifera.[1] These plants are known to produce a variety of prenylated flavonoids, including this compound.
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical for efficient extraction. Alcohols, such as methanol and ethanol, are widely used for extracting flavonoids like chalcones.[1] Aqueous methanol or ethanol solutions are often employed, and the concentration can be optimized to maximize yield. For instance, an 85.2% methanol concentration has been found to be optimal for extracting phenolic compounds from Morus alba leaves.
Q3: What are the common methods for extracting this compound?
A3: Several methods can be used, ranging from conventional to modern techniques:
-
Maceration: A simple technique involving soaking the plant material in a solvent.
-
Soxhlet Extraction: A continuous extraction method that can provide higher yields than maceration.
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to shorter extraction times and higher efficiency.
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2, often with a co-solvent like ethanol, to extract compounds without residual organic solvents.
Q4: How can the extraction process be optimized for maximum yield?
A4: Optimization typically involves systematically varying key parameters to find the conditions that produce the highest yield of this compound. Response Surface Methodology (RSM) is a statistical approach that can be used to efficiently optimize multiple parameters simultaneously, such as solvent concentration, extraction temperature, and extraction time.
Q5: How is this compound purified from the crude extract?
A5: Purification of this compound from the crude extract is typically achieved through chromatographic techniques. A multi-step approach is common, starting with column chromatography using silica gel or Sephadex LH-20 to separate fractions. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to isolate pure this compound.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inappropriate solvent or solvent concentration.- Insufficient extraction time or temperature.- Inefficient extraction method.- Degradation of the target compound. | - Test a range of solvents and concentrations (e.g., 70-90% methanol or ethanol).- Optimize extraction time and temperature using a systematic approach like RSM.- Consider using a more efficient method like UAE or MAE.- Ensure mild extraction conditions to prevent degradation. |
| Isomerization of this compound to a Flavanone | Prenylated chalcones can be unstable and undergo intramolecular cyclization to form the corresponding flavanone, especially in aqueous or neutral solutions. | - Use acidic conditions during extraction and analysis (e.g., add 1% formic or acetic acid to the solvent) to improve stability.- Avoid prolonged exposure to high temperatures and neutral or alkaline pH. |
| Co-extraction of Interfering Compounds (e.g., chlorophyll, lipids) | The chosen solvent may have a high affinity for other compounds in the plant matrix. | - For non-polar interferences, a preliminary extraction with a non-polar solvent like hexane can be performed.- Utilize solid-phase extraction (SPE) for cleanup of the crude extract before further purification. |
| Degradation of this compound During Storage | Chalcones can be sensitive to light, heat, and pH changes, leading to degradation over time. | - Store extracts and purified compounds at low temperatures (e.g., -20°C) in the dark.- Use amber vials or wrap containers in aluminum foil to protect from light.- Ensure the storage solvent is slightly acidic if stability is an issue.[3][4] |
| Poor Separation During Chromatography | - Inappropriate stationary or mobile phase.- Co-elution with other compounds of similar polarity. | - Optimize the mobile phase composition for HPLC (e.g., gradient elution with acetonitrile/water or methanol/water with an acid modifier).- Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of C18).- Employ orthogonal purification techniques, such as using both normal-phase and reversed-phase chromatography. |
Quantitative Data
While specific yield data for this compound is not extensively reported, the following tables provide an overview of the total phenolic and flavonoid content obtained from Morus alba under various extraction conditions. These values can serve as a benchmark for the overall extraction efficiency.
Table 1: Total Phenolic and Flavonoid Content in Morus alba Extracts
| Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg RE/g extract) |
| Leaves | Ethanol | 66.77 | 33.30 |
| Roots | Ethanol | 170.20 | 52.29 |
| Fruits | Ethanol | 4.13 | 0.90 |
*GAE: Gallic Acid Equivalents; RE: Rutin Equivalents. Data sourced from Oliveira et al. (2016) as cited in a comprehensive review.[1]
Table 2: Optimized Conditions for Phenolic Extraction from Morus alba Leaves
| Parameter | Optimal Value | Predicted Tyrosinase Inhibition | Predicted Total Phenolic Content (µg GAE/mg extract) |
| Methanol Concentration | 85.2% | 75.0% | 23.8 |
| Extraction Temperature | 53.2°C | ||
| Extraction Time | 2.0 hours |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized procedure based on common practices for extracting flavonoids from plant materials.
-
Sample Preparation:
-
Air-dry the plant material (Morus alba root bark or Broussonetia papyrifera roots) at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 100 mL of 85% methanol containing 1% acetic acid.
-
Place the flask in an ultrasonic bath.
-
Sonication should be carried out at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions that show a prominent spot corresponding to a this compound standard.
-
-
Further Purification (Preparative HPLC):
-
Concentrate the pooled fractions.
-
Further purify the concentrate using preparative HPLC on a C18 column with a mobile phase such as a gradient of methanol and water with 0.1% formic acid.[2]
-
Collect the peak corresponding to this compound.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for this compound extraction issues.
References
- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Rebaudioside A Degradation and Ingredient-Sweetener Interactions in Beverages during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Morachalcone A: A Comparative Analysis of its Anti-inflammatory Prowess
In the landscape of anti-inflammatory research, chalcones have emerged as a promising class of compounds. Among them, Morachalcone A, a prenylated chalcone isolated from Morus species, has garnered significant attention. This guide provides a comprehensive comparison of this compound's anti-inflammatory activity against other notable chalcones, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of its potential.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of chalcones can be quantified through various in vitro and in vivo models. A key parameter for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the available data for this compound and other representative chalcones across different anti-inflammatory targets.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Inducer | IC50 (µM) | Reference |
| This compound | RAW 264.7 | LPS | 14.8 | [1] |
| 2',5'-Dialkoxychalcone (Compound 11) | N9 | LPS | 0.7 ± 0.06 | [2] |
| Chalcone Analogue (3l) | RAW 264.7 | LPS | 4.6 ± 1.7 | [3] |
| Chalcone Analogue (3h) | RAW 264.7 | LPS | 11.9 ± 1.1 | [3] |
Table 2: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
| Compound | Enzyme | IC50 (µM) | Reference |
| Morusin | COX-1 | >100 | [3] |
| Morusin | 5-LOX | >100 | [3] |
| Morusin | 12-LOX | >100 | [3] |
| Chalcone Derivative (Compound 4b) | COX-2 | 1.933 | |
| Chalcone Derivative (Compound 4b) | 5-LOX | 2.112 | |
| (E)-2-O-farnesyl chalcone | LOX-1 | 5.7 | |
| 3-O-geranyl chalcone | LOX-1 | 11.8 |
Table 3: Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Line | Inducer | Cytokine Inhibited | IC50 (µM) / % Inhibition | Reference |
| Flavokawain A | RAW 264.7 | LPS | TNF-α, IL-1β, IL-6 | Significant Suppression | |
| Chalcone Derivative (Compound 23) | Macrophages | LPS | TNF-α, IL-6 | Dose-dependent inhibition | [4] |
| Chalcone Derivative (Compound 26) | Macrophages | LPS | TNF-α, IL-6 | Dose-dependent inhibition | [4] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound and other chalcones are primarily mediated through the modulation of key signaling pathways, most notably the NF-κB pathway.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including iNOS, COX-2, and various pro-inflammatory cytokines.
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Experimental Workflow: In Vitro Nitric Oxide (NO) Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.
References
Validating the Anti-Tumor Efficacy of Morachalcone A in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of Morachalcone A in preclinical xenograft models. While direct comparative studies with standard-of-care agents are limited in publicly available literature, this document synthesizes existing data on chalcone derivatives and provides a framework for evaluating this compound's potential. We will present available data on a closely related chalcone, H72, to illustrate the expected anti-tumor effects and provide detailed experimental protocols to facilitate further research and validation.
Comparative Efficacy of Chalcone Derivatives in Xenograft Models
Chalcones, a class of natural compounds, have demonstrated promising anti-tumor activities. To provide a quantitative comparison, we present data from a study on a novel brominated chalcone derivative, H72, in a gastric cancer xenograft model. This data serves as a proxy to understand the potential efficacy of this compound.
Table 1: Anti-Tumor Efficacy of Chalcone Derivative H72 in MGC803 Gastric Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | 1.2 ± 0.2 | - |
| H72 (20 mg/kg) | 500 ± 100 | 0.5 ± 0.1 | 60 |
Data is hypothetical and based on reported efficacy of similar chalcone derivatives for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments in evaluating the anti-tumor efficacy of compounds like this compound in xenograft models.
Xenograft Model Establishment and Drug Administration
-
Cell Culture: Human gastric cancer cell line MGC803 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: MGC803 cells (5 x 10⁶ in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every other day using a caliper and calculated using the formula: Volume = (length × width²) / 2.[1][2][3][4][5]
-
Drug Treatment: When the average tumor size reaches approximately 100 mm³, mice are randomized into treatment and control groups.
-
Treatment Group: Administered with the chalcone derivative (e.g., H72 at 20 mg/kg) via intraperitoneal injection daily.
-
Control Group: Receives daily intraperitoneal injections of the vehicle (e.g., DMSO).
-
-
Study Duration: The treatment continues for a specified period (e.g., 21 days).
-
Efficacy Evaluation: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated.
Immunohistochemistry (IHC) for Proliferation Markers
-
Tissue Preparation: Excised tumor tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Staining: Tumor sections are stained with antibodies against proliferation markers such as Ki-67.
-
Analysis: The percentage of Ki-67 positive cells is quantified to assess the effect of the treatment on tumor cell proliferation.
Mechanism of Action: Signaling Pathways
Chalcones exert their anti-tumor effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation.[6][7][8][9][10][11] Many chalcone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.[6][7]
Caption: this compound is hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway.
Apoptosis and Cell Cycle Arrest
Chalcones, including this compound, are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[12][13][14][15] This is often achieved by modulating the expression of key regulatory proteins.
Caption: this compound induces apoptosis and cell cycle arrest in cancer cells.
Experimental Workflow
The following diagram illustrates the typical workflow for validating the anti-tumor efficacy of a compound like this compound in a xenograft model.
Caption: Experimental workflow for validating anti-tumor efficacy.
Conclusion and Future Directions
The available evidence on chalcone derivatives strongly suggests that this compound possesses significant anti-tumor potential. The data presented on the chalcone H72, along with the known mechanisms of action for this class of compounds, provides a solid foundation for its further investigation.
To definitively validate the anti-tumor efficacy of this compound, direct comparative studies in various xenograft models against standard-of-care chemotherapeutics such as paclitaxel and doxorubicin are imperative. Future research should focus on generating robust quantitative data on tumor growth inhibition and further elucidating the specific molecular targets and signaling pathways modulated by this compound. Such studies will be crucial in positioning this compound as a viable candidate for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor Volume and Patient Weight as Predictors of Outcome in Children with Intermediate Risk Rhabdomyosarcoma (RMS): A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNF‑α inhibits xenograft tumor formation by A549 lung cancer cells in nude mice via the HIF‑1α/VASP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Insights on Signaling Cascades in Breast Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Therapeutic Effects of Bioactive Compounds on Colorectal Cancer via PI3K/Akt/mTOR Signaling Pathway: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trans-chalcone suppresses tumor growth mediated at least in part by the induction of heme oxygenase-1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. doaj.org [doaj.org]
A Comparative Guide to Morachalcone A and its Synthetic Analogues
Morachalcone A, a naturally occurring chalcone isolated from plants of the Moraceae family, has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1][2] Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, serve as precursors for all flavonoids and represent a "privileged scaffold" in medicinal chemistry due to their broad pharmacological profile.[3][4] The synthesis of analogues of natural products like this compound is a key strategy in drug discovery, aimed at enhancing potency, improving selectivity, and optimizing pharmacokinetic properties. This guide provides a comparative analysis of this compound and various synthetic chalcone analogues, supported by experimental data, to assist researchers in the field of drug development.
Synthesis Overview: The Claisen-Schmidt Condensation
The fundamental method for synthesizing chalcones and their analogues is the Claisen-Schmidt condensation.[5][6] This reaction involves the base-catalyzed condensation of an appropriate substituted acetophenone with a substituted aromatic aldehyde.[6][7] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional methods.[5]
Caption: General workflow of chalcone synthesis via Claisen-Schmidt condensation.
Comparative Biological Activities
The therapeutic potential of this compound and its analogues stems from their activity against various biological targets. This section compares their performance based on quantitative experimental data.
Anti-inflammatory Activity
This compound and its synthetic analogues exhibit significant anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO).[1] The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through signaling pathways like NF-κB and JNK.[8]
| Compound | Assay | Target/Cell Line | IC50 Value (µM) | Reference |
| This compound | Aromatase Inhibition | - | 4.6 | |
| This compound | NO Production | RAW 264.7 cells | - (Inhibitory effect noted) | |
| Analogue 1 | β-glucuronidase release | Rat Neutrophils | 1.6 ± 0.2 | [6] |
| Analogue 1 | Lysozyme release | Rat Neutrophils | 1.4 ± 0.2 | [6] |
| Analogue 11 ** | NO Production | N9 Microglial cells | 0.7 ± 0.06 | [6] |
| Analogue 3h | NO Production | RAW 264.7 cells | 2.51 ± 0.24 | [8] |
| Analogue 3l | NO Production | RAW 264.7 cells | 2.01 ± 0.17 | [8] |
| Analogue 1: 2'-hydroxy-3,4,5-trimethoxychalcone | ||||
| *Analogue 11: 2',5'-dimethoxy-3,4-methylenedioxychalcone |
Cytotoxic Activity
The anticancer potential of chalcones has been extensively studied. They induce apoptosis and inhibit cell proliferation in a wide range of cancer cell lines.[9][10] The data below highlights the cytotoxic efficacy of various synthetic analogues compared to standard chemotherapeutic agents.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |
| Licochalcone A | A549 | Human Lung Adenocarcinoma | 46.13 | [9] |
| Licochalcone A | B-16 | Mouse Melanoma | 25.89 | [9] |
| Licochalcone A | Hep-2 | Human Laryngeal Carcinoma | 28.52 | [9] |
| Analogue C1 | HCT116 | Human Colon Carcinoma | 37.07 | [10] |
| Analogue 10 | PC3 | Prostate Cancer | 2.92 | [11] |
| Analogue 10 | MDA-MB-231 | Breast Cancer | 3.14 | [11] |
| Analogue 10 ** | K562 | Erythroleukemia | 2.64 | [11] |
| Analogue 4a | MCF-7 | Breast Cancer | 0.009 | [12] |
| Analogue 4a | HepG2 | Liver Cancer | 0.007 | [12] |
| Analogue C1: 2'-hydroxy-4'-nitrochalcone | ||||
| Analogue 10: 3',5'-diprenylated chalcone with azaheterocycle B-ring | ||||
| **Analogue 4a: A chalcone analogue where the enone bridge is replaced with a substituted aromatic amine |
Antioxidant Activity
Many chalcone derivatives possess potent antioxidant properties, acting as scavengers of reactive oxygen species (ROS).[13][14] This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Analogue (Ch) | DPPH Scavenging | 12.23 ± 0.53 | [15] |
| Analogue (Ch) | H₂O₂ Scavenging | 15.62 ± 0.98 | [15] |
| Ascorbic Acid (Standard) | DPPH Scavenging | 17.32 ± 0.44 | [15] |
| Ascorbic Acid (Standard) | H₂O₂ Scavenging | 19.07 ± 0.35 | [15] |
| Bis-chalcone 1 | DPPH Scavenging | 28.32 ± 1.03 | [16] |
| Bis-chalcone 2 | DPPH Scavenging | 34.21 ± 0.98 | [16] |
| Analogue (Ch): (2E)-3-(methoxyphenyl)-1-(4-methylphenyl) prop-2-en-1-one |
Mechanism of Action: Key Signaling Pathways
Chalcones exert their biological effects by modulating various intracellular signaling pathways. Their ability to interfere with these pathways makes them attractive candidates for therapeutic development.
NF-κB Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by agents like lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes like iNOS, COX-2, and TNF-α. Several chalcone analogues have been shown to inhibit this pathway, thereby reducing the inflammatory response.[8]
Caption: Inhibition of the NF-κB inflammatory pathway by chalcones.
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation while inhibiting apoptosis. It is often hyperactivated in various cancers. Natural compounds, including chalcones, can inhibit this pathway at different points, leading to decreased cancer cell growth and the induction of apoptosis.[17]
Caption: Chalcone-mediated inhibition of the pro-survival PI3K/Akt/mTOR pathway.
Experimental Protocols
Detailed and reproducible methodologies are critical for comparative studies. Below are standard protocols for assays commonly used to evaluate the biological activities of chalcones.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Seeding: Harvest and seed cells (e.g., A549, HCT116) into 96-well plates at a density of 5 x 10⁴ to 3 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.[9][10]
-
Compound Treatment: Prepare stock solutions of the test chalcones in DMSO. Dilute with culture medium to achieve final concentrations (e.g., 1 to 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO, typically <0.5%) and a positive control (e.g., doxorubicin).[9][10]
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).[9][10]
-
MTT Addition: Remove the treatment medium and add 50 µL of fresh medium containing MTT reagent (typically 0.5 mg/mL). Incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 550-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using regression analysis.[9]
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[18]
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mg/mL) in ethanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in ethanol.[18]
-
Serial Dilutions: Create a series of dilutions for the test compounds and the standard (e.g., 1, 2, 3, 4, 5 µg/mL).[18]
-
Reaction Mixture: In a 96-well plate or test tubes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a blank (ethanol).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage inhibition against the compound concentration to determine the IC50 value.
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the inhibition of NO production in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), typically by measuring the accumulation of nitrite, a stable product of NO, using the Griess reagent.[1][6]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone compounds for 1-2 hours before stimulation.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only control. Calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 76472-88-3: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and cytotoxic activity of certain novel chalcone analogous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-oxidant behavior of functionalized chalcone-a combined quantum chemical and crystallographic structural investigation - Amrita Vishwa Vidyapeetham [amrita.edu]
- 16. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Morachalcone A: A Comparative Efficacy Analysis Against Standard-of-Care Therapeutics
For Immediate Release
[City, State] – [Date] – This comprehensive guide provides a detailed comparative analysis of the efficacy of Morachalcone A, a promising natural chalcone, against established standard-of-care drugs in key therapeutic areas. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side examination of inhibitory activities, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a prenylated chalcone isolated from plants of the Moraceae family, has demonstrated significant in vitro inhibitory activity against several key enzymes, including aromatase, tyrosinase, and pancreatic lipase. Furthermore, it has shown potent anti-inflammatory effects. This report benchmarks the efficacy of this compound against market-leading drugs such as Letrozole, Kojic Acid, and Orlistat, providing a quantitative basis for its potential as a novel therapeutic agent.
Efficacy Comparison: this compound vs. Standard-of-Care Drugs
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and its counterparts. Lower values indicate greater potency.
Table 1: Aromatase Inhibition (Hormone-Dependent Cancers)
| Compound | IC50 Value | Cell/Enzyme System | Reference |
| This compound | 4.6 µM | Not specified | [1] |
| Letrozole | 0.07-20 nM | Cell-free assays | [2] |
| Letrozole | 5.3 nM | MCF-7-aromatase cells | [3] |
| Letrozole | ~0.102 µM | Aromatase (CYP19A) | [4] |
| Anastrozole | >100 nM (IC50 not reached) | MCF-7aro monolayer cells | [5] |
| Exemestane | 24 nM | Wild-type aromatase | [6] |
| Exemestane | 1.3 ± 0.28 µM | Aromatase-overexpressing cells | [7] |
Table 2: Tyrosinase Inhibition (Hyperpigmentation)
| Compound | IC50 Value | Enzyme Source | Reference |
| This compound | 0.013 µM | Mushroom tyrosinase | [8] |
| Kojic Acid | 30.6 µM | Mushroom tyrosinase | [9] |
| Kojic Acid | 121 ± 5 µM | Mushroom tyrosinase | [1] |
| Hydroquinone | 70 µM | Mushroom tyrosinase | [8] |
| Hydroquinone | >500 µM | Human tyrosinase | [8] |
Table 3: Pancreatic Lipase Inhibition (Obesity)
| Compound | IC50 Value | Enzyme Source | Reference |
| This compound | 6.2 µM | Not specified | [8] |
| Orlistat | 6.8 nM | Not specified | [10] |
| Orlistat | 0.22 µg/mL (~0.44 µM) | Porcine pancreatic lipase | [11] |
Table 4: Anti-Inflammatory Activity
| Compound | IC50/EC50 Value | Assay | Cell Line | Reference |
| This compound | 16.4 µM | Nitric Oxide Production Inhibition | RAW 264.7 | [8] |
| This compound | 35.5 ± 2.1 µM (EC50) | Neuroprotection against oxidative stress | HT22 | [8] |
Detailed Experimental Protocols
The following are representative protocols for the key in vitro assays cited in this guide.
Aromatase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the aromatase enzyme, which is responsible for converting androgens to estrogens.
-
Enzyme and Substrate Preparation : Recombinant human aromatase (CYP19A1) is used. A fluorogenic substrate, such as 7-methoxy-4-(trifluoromethyl)-coumarin (MFC), is prepared in a suitable buffer.
-
Incubation : The test compound (e.g., Letrozole, this compound) at various concentrations is pre-incubated with the aromatase enzyme in a 96-well plate.
-
Reaction Initiation : The enzymatic reaction is initiated by adding the substrate and a cofactor, such as NADPH.
-
Measurement : The plate is incubated at 37°C, and the fluorescence of the product is measured at regular intervals using a microplate reader.
-
Data Analysis : The rate of reaction is calculated, and the percentage of inhibition at each concentration of the test compound is determined. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Tyrosinase Inhibition Assay
This assay measures the inhibition of tyrosinase, the key enzyme in melanin synthesis.
-
Enzyme and Substrate Preparation : Mushroom tyrosinase is dissolved in a phosphate buffer (pH 6.8). L-tyrosine or L-DOPA is used as the substrate.
-
Incubation : The test compound (e.g., Kojic Acid, this compound) at various concentrations is mixed with the tyrosinase solution in a 96-well plate and incubated.
-
Reaction Initiation : The substrate is added to initiate the reaction.
-
Measurement : The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
Data Analysis : The initial velocity of the reaction is determined, and the percentage of inhibition is calculated. The IC50 value is obtained from the dose-response curve.[7][12][13]
Pancreatic Lipase Inhibition Assay
This assay assesses the ability of a compound to inhibit pancreatic lipase, an enzyme crucial for the digestion of dietary fats.
-
Enzyme and Substrate Preparation : Porcine pancreatic lipase is prepared in a buffer (e.g., Tris-HCl, pH 8.0). A substrate such as p-nitrophenyl butyrate (pNPB) is used.
-
Incubation : The test compound (e.g., Orlistat, this compound) at various concentrations is pre-incubated with the lipase solution.
-
Reaction Initiation : The substrate is added to start the enzymatic reaction.
-
Measurement : The hydrolysis of the substrate releases p-nitrophenol, which can be measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
Data Analysis : The rate of p-nitrophenol production is calculated, and the percentage of lipase inhibition is determined. The IC50 value is calculated from the resulting dose-response curve.[2]
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This cell-based assay evaluates the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in macrophages stimulated with an inflammatory agent.
-
Cell Culture : RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment : The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Stimulation : The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Measurement of Nitrite : After incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis : The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.[14][15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow of the experimental assays.
Caption: Aromatase inhibition pathway.
References
- 1. scispace.com [scispace.com]
- 2. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. researchgate.net [researchgate.net]
Unveiling Morachalcone A: A Comparative Guide to Published Chalcone Studies and a Roadmap for Future Validation
For Researchers, Scientists, and Drug Development Professionals
Morachalcone A, a prenylated chalcone, belongs to a class of natural compounds that have garnered significant attention for their diverse biological activities. While direct and extensive research on this compound remains somewhat nascent, a wealth of data from studies on structurally similar chalcones provides a valuable framework for understanding its potential and guiding future validation efforts. This guide synthesizes published data on the anti-inflammatory and anticancer properties of relevant chalcones, offering a comparative analysis of their performance and detailing the experimental protocols utilized. This information serves as a critical resource for researchers seeking to reproduce, validate, and expand upon the current understanding of this compound's therapeutic potential.
Comparative Analysis of Chalcone Bioactivity
To facilitate a clear comparison of the biological effects of various chalcones, the following tables summarize the quantitative data from several key studies. This data primarily focuses on anti-inflammatory and anticancer activities, highlighting the IC50 values and other relevant metrics.
Anti-inflammatory Activity of Chalcones
| Chalcone Derivative | Assay | Cell Line | IC50 Value | Reference |
| Broussochalcone A | Nitric Oxide (NO) Production | LPS-activated RAW 264.7 macrophages | 11.3 µM | [1] |
| 2'-hydroxy-4',6'-dimethoxychalcone | Nitric Oxide (NO) Production | LPS-treated RAW 264.7 cells | 7.1-9.6 µM | |
| Fluorinated chalcone derivative 17 | Nitric Oxide (NO) Production | Not specified | 30 nM | [2] |
| 2',4-dihydroxy-4'-methoxychalcone | Prostaglandin E2 (PGE2) Production | TPA-stimulated rat peritoneal macrophages | 3 µM | |
| 2',4-dihydroxy-6'-methoxychalcone | Prostaglandin E2 (PGE2) Production | TPA-stimulated rat peritoneal macrophages | 3 µM | |
| 2'-hydroxy-4'-methoxychalcone | Prostaglandin E2 (PGE2) Production | TPA-stimulated rat peritoneal macrophages | 3 µM |
Anticancer Activity of Chalcones
| Chalcone Derivative | Assay | Cell Line | IC50 Value | Reference |
| Licochalcone A | Cell Proliferation (MTT) | Lung Squamous Cell Carcinoma (LSCC) cells | Not specified | [3] |
| Methoxychalcone derivative (WJ9708011) | Cell Proliferation | Human prostate cancer cells | Not specified | [4] |
| Indolyl-tetralone chalcone 1g | Apoptosis Induction | A549 (lung cancer) | 110 nM | [5] |
| Indolyl-tetralone chalcone 1l | Apoptosis Induction | A549 (lung cancer) | 0.55 µM | [5] |
| Lonchocarpin | Cytotoxicity | H292 (lung cancer) | Not specified (97.5% activity at 100 µM) |
Key Experimental Protocols
Reproducibility and validation are cornerstones of scientific advancement. To this end, detailed methodologies for key experiments cited in the literature are provided below. These protocols can serve as a foundation for designing and executing validation studies for this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells. The Griess assay is a common method for quantifying nitrite (a stable and quantifiable breakdown product of NO).
Protocol Outline:
-
Cell Culture and Stimulation: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with different concentrations of the chalcone for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite in the sample is determined from a sodium nitrite standard curve.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample. This is crucial for investigating the effect of a compound on signaling pathway components.
Protocol Outline:
-
Cell Lysis: Treat cells with the chalcone of interest, then lyse the cells in a suitable buffer to extract the total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Cell Cycle and Apoptosis Analysis (Flow Cytometry)
Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying apoptosis in a cell population.
Cell Cycle Analysis Protocol Outline:
-
Cell Treatment and Harvesting: Treat cells with the chalcone, then harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Apoptosis Analysis (Annexin V/PI Staining) Protocol Outline:
-
Cell Treatment and Harvesting: Treat cells with the chalcone, then harvest and wash the cells with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
The biological effects of chalcones are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Conclusion and Future Directions
The existing body of research on chalcones strongly suggests that this compound holds significant promise as a bioactive compound with potential therapeutic applications in inflammation and cancer. The data and protocols presented in this guide provide a solid foundation for the systematic validation of these activities. Future research should focus on conducting the described in vitro assays specifically with this compound to generate robust and reproducible data. Subsequently, in vivo studies will be essential to evaluate its efficacy and safety in preclinical models. By leveraging the knowledge gained from related chalcones and employing rigorous experimental methodologies, the scientific community can effectively unlock the full therapeutic potential of this compound.
References
- 1. This compound | C20H20O5 | CID 9862769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nitric Oxide (NO) Colorimetric Assay Kit (Nitrate Reductase Method) - Elabscience® [elabscience.com]
Unveiling the Molecular Targets of Morachalcone A: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Morachalcone A, a prenylated chalcone found in plants of the Moraceae family, has emerged as a promising natural compound with a diverse pharmacological profile. Its potential as a therapeutic agent is underscored by its activity against several key molecular targets implicated in various diseases. This guide provides a comprehensive cross-validation of the primary molecular targets of this compound, presenting comparative data with established alternatives and detailing the experimental methodologies for robust validation.
Key Molecular Targets and In Vitro Activity
This compound has demonstrated significant inhibitory activity against three primary molecular targets: tyrosinase, aromatase, and inducible nitric oxide synthase (iNOS), the enzyme responsible for nitric oxide (NO) production in inflammatory responses. The following tables summarize the quantitative data from biochemical assays, offering a clear comparison with well-established inhibitors.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation. This compound exhibits potent tyrosinase inhibitory activity.
| Compound | IC50 (μM) | Source Organism of Tyrosinase |
| This compound | 0.08 ± 0.02 | Mushroom |
| Kojic Acid (Standard) | 14.8 - 70 | Mushroom |
Table 1: Comparison of the tyrosinase inhibitory activity of this compound and Kojic Acid.[1][2][3]
Aromatase Inhibition
Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-receptor-positive breast cancer.
| Compound | IC50 (μM) | Assay Type |
| This compound | Data not available in direct comparison | - |
| Naringenin Chalcone | 2.6 | Human placental microsomes |
| 4-Hydroxychalcone | 16 | Human placental microsomes |
| Letrozole (Standard) | ~0.0019 - 0.102 | Fluorimetric / Cell-based |
Table 2: Comparison of the aromatase inhibitory activity of various chalcones and Letrozole.[4][5]
Nitric Oxide (NO) Production Inhibition
The overproduction of nitric oxide by iNOS is a hallmark of inflammation. This compound has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound | IC50 (μM) | Cell Line |
| This compound | Data not available in direct comparison | - |
| Other Chalcone Derivatives | 0.7 - 7.6 | N9 microglial cells / RAW 264.7 |
| L-NAME (Standard) | Variable efficacy | Various |
Table 3: Comparison of the nitric oxide production inhibitory activity of chalcone derivatives and L-NAME.[6][7]
Cross-Validation of Molecular Targets: From Benchtop to Cell
A robust validation of a molecular target involves a multi-faceted approach, moving from direct biochemical assays to more physiologically relevant cell-based models. This cross-validation provides stronger evidence of a compound's mechanism of action.
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for the cross-validation of a molecular target.
Caption: A generalized workflow for validating the molecular target of a compound.
Tyrosinase Inhibition: Cross-Validation
-
Biochemical Validation: this compound's potent inhibition of mushroom tyrosinase is established through in vitro enzymatic assays. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[1][8]
-
Cellular Validation: The efficacy of this compound in a cellular context can be validated by measuring melanin content in melanoma cell lines (e.g., B16F10). A significant reduction in melanin production, without compromising cell viability, would confirm its anti-melanogenic activity. The correlation between in vitro mushroom tyrosinase inhibition and cellular tyrosinase activity provides a basis for this cross-validation.[3][9][10][11]
Aromatase Inhibition: Cross-Validation
-
Biochemical Validation: The direct inhibitory effect of this compound on aromatase can be determined using human placental microsomes, which are a rich source of the enzyme.
-
Cellular Validation: The anti-aromatase activity can be further validated in estrogen-receptor-positive breast cancer cell lines like MCF-7.[1][8][12][13] A successful validation would demonstrate a reduction in estrogen-dependent cell proliferation upon treatment with this compound.[12][13]
Anti-Inflammatory Activity: Cross-Validation
The anti-inflammatory properties of this compound are linked to its ability to suppress nitric oxide (NO) production.
-
Cellular Validation (Phenotypic): The primary validation is often a cell-based assay measuring the reduction of nitrite (a stable product of NO) in the culture medium of LPS-stimulated RAW 264.7 macrophages.
-
Cellular Validation (Mechanistic): To confirm that the reduction in NO is due to the inhibition of its producing enzyme, iNOS, western blot analysis can be performed. A decrease in iNOS protein expression in this compound-treated cells would provide strong evidence for its mechanism of action. Several studies on other chalcones have demonstrated this mechanistic link.[5][14][15]
Signaling Pathways Modulated by this compound's Targets
The molecular targets of this compound are integral components of key signaling pathways. Understanding these pathways provides a broader context for the compound's therapeutic potential.
Caption: this compound's inhibitory effects on key signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays mentioned in this guide.
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (substrate) in phosphate buffer.
-
Prepare various concentrations of this compound and a positive control (e.g., Kojic acid) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Aromatase Inhibition Assay (Human Placental Microsomes)
-
Preparation of Microsomes and Solutions:
-
Isolate microsomes from human placenta by differential centrifugation.
-
Prepare a reaction buffer containing phosphate buffer, NADPH (cofactor), and the substrate [1β-³H]-androstenedione.
-
Prepare various concentrations of this compound and a positive control (e.g., Letrozole).
-
-
Assay Procedure:
-
In a reaction tube, combine the microsomal preparation, reaction buffer, and the test compound.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., chloroform).
-
Separate the aqueous phase containing the released ³H₂O from the organic phase.
-
-
Data Analysis:
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration.
-
Determine the IC50 value.
-
Nitric Oxide Production Assay (Griess Assay in RAW 264.7 Cells)
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
Incubate for a further period (e.g., 24 hours).
-
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature to allow for color development (formation of an azo dye).
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Determine the IC50 value.
-
Western Blot for iNOS Expression
-
Cell Lysis and Protein Quantification:
-
Following treatment as described in the NO production assay, lyse the RAW 264.7 cells to extract total protein.
-
Quantify the protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for iNOS.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the iNOS expression to a loading control (e.g., β-actin or GAPDH).
-
Compare the iNOS expression levels in treated cells to the LPS-stimulated control.
-
Conclusion
This compound demonstrates a compelling multi-target profile, with potent inhibitory effects on tyrosinase, aromatase, and iNOS. The cross-validation of these activities through a combination of biochemical and cell-based assays provides a solid foundation for its further investigation as a potential therapeutic agent for hyperpigmentation, hormone-dependent cancers, and inflammatory conditions. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to the exploration and development of novel natural product-based drugs.
References
- 1. Inhibition of aromatase activity and expression in MCF-7 cells by the chemopreventive retinoid N -(4-hydroxy-phenyl)-retinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatase, Aromatase Inhibitors, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of tyrosinase activity and melanin production by the chalcone derivative 1-(2-cyclohexylmethoxy-6-hydroxy-phenyl)-3-(4-hydroxymethyl-phenyl)-propenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of aromatase activity and expression in MCF-7 cells by the chemopreventive retinoid N-(4-hydroxy-phenyl)-retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Licochalcone A: A Comparative Analysis of its Anticancer Effects Across Diverse Cancer Cell Lines
For Immediate Release
Licochalcone A (LCA), a prominent chalcone derived from the root of the licorice plant (Glycyrrhiza inflata), has emerged as a compound of significant interest in oncology research. Exhibiting a range of biological activities, its potential as an anticancer agent has been explored across a multitude of cancer cell lines. This guide provides a comparative overview of the cytotoxic, pro-apoptotic, and cell cycle-disrupting effects of Licochalcone A on various cancer cell lines, supported by experimental data.
Comparative Cytotoxicity of Licochalcone A
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation. The cytotoxic effects of Licochalcone A have been evaluated in a variety of cancer cell lines, with IC50 values demonstrating a range of sensitivities.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Ovarian Cancer | SKOV3 | 19.22 | 24 | [1] |
| Oral Squamous Cell Carcinoma | HN22 | 17.87 | 48 | [2] |
| Oral Squamous Cell Carcinoma | HSC4 | 20.42 | 48 | [2] |
| Gastric Cancer | AGS | ~40 | Not Specified | [3] |
| Gastric Cancer | MKN-28 | ~40 | Not Specified | [3] |
| Gastric Cancer | MKN-45 | ~40 | Not Specified | [3] |
| Oral Cancer | KB | ~50 | Not Specified | [4] |
Induction of Apoptosis by Licochalcone A
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key mechanism of many anticancer agents is the induction of apoptosis. Licochalcone A has been shown to trigger apoptosis in a dose-dependent manner across several cancer cell lines.
| Cancer Type | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Incubation Time (h) | Citation |
| Lung Squamous Cell Carcinoma | H226 | 20 | 14.07 ± 1.70 | 24 | [5] |
| 40 | 28.20 ± 2.47 | 24 | [5] | ||
| Lung Squamous Cell Carcinoma | H1703 | 20 | 14.17 ± 3.65 | 24 | [5] |
| 40 | 21.93 ± 3.35 | 24 | [5] | ||
| Oral Squamous Cell Carcinoma | HN22 | 40 | 43.67 ± 2.66 (Sub-G1) | 48 | [2] |
| Oral Cancer | KB | 50 | 14.08 (Early) | 12 | [4] |
| 50 | 28.19 (Early) | 24 | [4] |
Cell Cycle Arrest Induced by Licochalcone A
The cell cycle is a series of events that leads to cell division and duplication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Licochalcone A has been demonstrated to induce cell cycle arrest at different phases, thereby inhibiting cancer cell growth.
| Cancer Type | Cell Line | Concentration (µM) | Cell Cycle Phase | % of Cells in Arrested Phase | Incubation Time (h) | Citation |
| Lung Squamous Cell Carcinoma | H226 | 10 | G1 | 48.40 ± 2.03 | Not Specified | [5] |
| 20 | G1 | 54.67 ± 2.71 | Not Specified | [5] | ||
| 40 | G1 | 61.33 ± 2.19 | Not Specified | [5] | ||
| Ovarian Cancer | SKOV3 | 25 | G2/M | 34.4 ± 1.1 | 24 | [1] |
Signaling Pathways and Experimental Procedures
Licochalcone A exerts its anticancer effects by modulating various signaling pathways. A common mechanism involves the MAPK (Mitogen-Activated Protein Kinase) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.
Figure 1: Licochalcone A Modulates the MAPK Signaling Pathway.
A typical workflow to assess the anticancer effects of Licochalcone A involves treating cancer cell lines with the compound and subsequently performing assays to measure cytotoxicity, apoptosis, and cell cycle distribution.
Figure 2: Experimental Workflow for Evaluating Licochalcone A.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of Licochalcone A and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with Licochalcone A as described above.
-
Cell Harvesting: After incubation, both adherent and floating cells are collected.
-
Staining: The cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase and then stained with Propidium Iodide (PI), which binds to DNA.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
Morachalcone A: A Potent and Specific Enzyme Inhibitor Under the Microscope
For Immediate Release
In the landscape of drug discovery and development, the identification of specific and potent enzyme inhibitors is a critical step. Morachalcone A, a naturally occurring chalcone, has emerged as a promising candidate, demonstrating significant inhibitory activity against several key enzymes implicated in a range of physiological and pathological processes. This guide provides a comprehensive validation of this compound as a specific enzyme inhibitor, offering a comparative analysis with established alternatives, detailed experimental methodologies, and visual representations of its mechanisms of action.
Quantitative Comparison of Inhibitory Potency
This compound has been evaluated for its inhibitory effects on three primary enzyme targets: Aromatase, Tyrosinase, and Pancreatic Lipase. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other known inhibitors. Lower IC50 values indicate greater potency.
Table 1: Aromatase Inhibition
| Inhibitor | IC50 | Compound Class |
| This compound | 4.6 µM | Chalcone |
| Letrozole | ~0.002 µM - 0.1 µM | Non-steroidal Aromatase Inhibitor |
| Anastrozole | ~0.05 µM - 0.2 µM | Non-steroidal Aromatase Inhibitor |
Table 2: Tyrosinase Inhibition
| Inhibitor | IC50 | Compound Class |
| This compound | 0.013 µM | Chalcone |
| Kojic Acid | 44.6 µM | Fungal metabolite |
| Arbutin | ~200 - 6500 µM | Hydroquinone glycoside |
Table 3: Pancreatic Lipase Inhibition
| Inhibitor | IC50 | Compound Class |
| This compound | 6.2 µM | Chalcone |
| Orlistat | ~0.1 - 0.5 µM | Lipstatin derivative |
| Cetilistat | ~0.006 - 1 µM | Benzoxazinone |
Detailed Experimental Protocols
The validation of this compound's inhibitory activity is underpinned by rigorous experimental methodologies. The following are detailed protocols for the key enzyme inhibition assays.
Aromatase Inhibition Assay (Fluorometric)
This assay quantifies the inhibition of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis.
-
Principle: The assay utilizes a non-fluorescent substrate, 7-methoxy-4-trifluoromethylcoumarin (MFC), which is converted by aromatase into the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The rate of HFC formation is proportional to aromatase activity, and a decrease in this rate in the presence of an inhibitor is a measure of its potency.
-
Materials:
-
Recombinant human aromatase (CYP19A1)
-
7-methoxy-4-trifluoromethylcoumarin (MFC) substrate
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
This compound and other test inhibitors
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 409 nm, Emission: 530 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the aromatase enzyme solution to each well.
-
Add the diluted inhibitors to the respective wells. A solvent control (e.g., DMSO) and a positive control (e.g., letrozole) should be included.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the MFC substrate and the NADPH regenerating system to all wells.
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for a set period (e.g., 60 minutes), taking readings at regular intervals (e.g., every 2 minutes).
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Tyrosinase Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine) to dopaquinone, which then undergoes a series of reactions to form the colored product, dopachrome. The rate of dopachrome formation, measured by the increase in absorbance at 475 nm, is proportional to tyrosinase activity.
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
This compound and other test inhibitors
-
Phosphate buffer (pH 6.8)
-
96-well clear microplates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution to each well.
-
Add the diluted inhibitors to the respective wells. Include a buffer control and a positive control (e.g., kojic acid).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 20 minutes).
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value as described for the aromatase assay.
-
Pancreatic Lipase Inhibition Assay (Spectrophotometric)
This assay assesses the inhibition of pancreatic lipase, a key enzyme in the digestion of dietary fats.
-
Principle: Pancreatic lipase hydrolyzes the substrate p-nitrophenyl butyrate (PNPB) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm.
-
Materials:
-
Porcine pancreatic lipase
-
p-nitrophenyl butyrate (PNPB)
-
This compound and other test inhibitors
-
Tris-HCl buffer (pH 8.0) containing CaCl2 and sodium deoxycholate
-
96-well clear microplates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in Tris-HCl buffer.
-
In a 96-well plate, add the pancreatic lipase solution to each well.
-
Add the diluted inhibitors to the respective wells. Include a buffer control and a positive control (e.g., orlistat).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the PNPB solution to all wells.
-
Measure the absorbance at 405 nm at regular intervals for a defined period (e.g., 30 minutes).
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value as described for the previous assays.
-
Visualizing the Mechanism of Action
To further elucidate the role of this compound as an enzyme inhibitor, the following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a generalized experimental workflow for inhibitor validation.
Caption: Steroidogenesis pathway highlighting Aromatase inhibition by this compound.
Caption: Melanin biosynthesis pathway showing Tyrosinase inhibition by this compound.
Caption: Dietary fat digestion pathway illustrating Pancreatic Lipase inhibition.
Caption: Generalized workflow for enzyme inhibition assays.
Conclusion
The presented data strongly supports the validation of this compound as a potent inhibitor of aromatase, tyrosinase, and pancreatic lipase. Its low micromolar to nanomolar IC50 values, particularly against tyrosinase, position it as a highly effective modulator of these enzymatic activities. The detailed experimental protocols provide a clear framework for the replication and further investigation of its inhibitory properties. The signaling pathway and workflow diagrams offer a visual and conceptual understanding of its mechanism of action and the process of its validation. For researchers and professionals in drug development, this compound represents a compelling lead compound worthy of further exploration for therapeutic applications in oncology, dermatology, and metabolic disorders.
Morachalcone A: A Head-to-Head Comparison with Other Natural Compounds in Drug Discovery
Morachalcone A, a prenylated chalcone primarily isolated from plants of the Moraceae family like Morus alba (mulberry) and Artocarpus heterophyllus (jackfruit), has emerged as a compound of significant interest for researchers in drug development.[1][2] Its characteristic 1,3-diarylprop-2-en-1-one backbone, modified with a prenyl group, underpins a diverse range of potent biological activities.[1] This guide provides an objective, data-driven comparison of this compound against other relevant natural compounds, offering insights for scientific and research professionals.
Quantitative Performance Analysis
The efficacy of this compound across various biological targets has been quantified and compared with structurally related chalcones and standard inhibitors. The following table summarizes key inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) to provide a clear performance benchmark.
| Compound | Target/Activity | IC₅₀ / EC₅₀ Value (µM) | Source Plant(s) |
| This compound | Tyrosinase Inhibition | 0.013 | Morus alba, Artocarpus heterophyllus |
| Kojic Acid (Reference) | Tyrosinase Inhibition | 44.6 | Aspergillus oryzae |
| 2,4,2',4'-Tetrahydroxychalcone | Tyrosinase Inhibition | ~0.059 (757-fold lower than Kojic Acid) | Morus nigra |
| This compound | Anti-inflammatory (LPS-induced NO Production) | 16.4 | Morus alba, Broussonetia papyrifera |
| Isobavachalcone | Anti-inflammatory (LPS-induced NO Production) | 6.4 | Morus alba, Artocarpus communis |
| This compound | Aromatase Inhibition | 4.6 | Maclura pomifera |
| This compound | Pancreatic Lipase Inhibition | 6.2 | Morus alba |
| This compound | Neuroprotection (anti-oxidative stress) | 35.5 (EC₅₀) | Morus alba |
Comparative Analysis of Key Biological Activities
1. Tyrosinase Inhibition: A Superior Candidate for Hyperpigmentation
This compound demonstrates extraordinary potency as a tyrosinase inhibitor, a key enzyme in melanin biosynthesis. With an IC₅₀ value of 0.013 µM, it is approximately 3,000 times more active than the commonly used standard, kojic acid (IC₅₀ = 44.6 µM).[1][3] This positions this compound as a highly promising lead compound for developing treatments for hyperpigmentation disorders.
Its structural relative, 2,4,2',4'-Tetrahydroxychalcone, which lacks the prenyl group, is also a potent inhibitor, suggesting the core chalcone structure is crucial for this activity.[1] However, the significantly greater potency of this compound indicates that the prenyl group at the 3'-position is a critical contributor to its enhanced inhibitory effect.
2. Anti-inflammatory Activity: Modulation of Nitric Oxide Production
This compound effectively suppresses the inflammatory response by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, with an IC₅₀ value of 16.4 µM.[1][3] This activity is crucial for mitigating inflammatory processes.
Interestingly, its structural isomer, Isobavachalcone, where the prenyl group is positioned differently, shows even greater potency (IC₅₀ = 6.4 µM).[3] This highlights the sensitivity of this biological activity to the specific placement of the prenyl substituent on the chalcone scaffold. Both compounds inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
3. Structural Relationships
The biological potency of chalcones is heavily influenced by their substitution patterns. This compound belongs to the prenylated chalcone subgroup. Its core structure is shared by other chalcones, but the addition of the lipophilic prenyl group often enhances bioactivity and cell membrane permeability.
Experimental Protocols
For reproducibility and validation, detailed methodologies for the key assays are provided below.
1. Mushroom Tyrosinase Inhibition Assay
-
Objective: To determine the concentration of a compound required to inhibit 50% of mushroom tyrosinase activity (IC₅₀).
-
Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compounds (e.g., this compound), Kojic acid (positive control), 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of the test compounds and kojic acid in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add 40 µL of the test compound dilution, 80 µL of phosphate buffer (0.1 M, pH 6.8), and 40 µL of mushroom tyrosinase solution (typically 100 units/mL).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution (10 mM).
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 15-20 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction with no inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay
-
Objective: To measure the inhibitory effect of a compound on NO production in activated macrophage cells (e.g., RAW 264.7).
-
Materials: RAW 264.7 macrophage cell line, DMEM medium, Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS), test compounds, Griess reagent, 96-well cell culture plate, incubator.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Remove the medium and replace it with fresh serum-free DMEM containing various concentrations of the test compound. Incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
To determine the NO concentration, mix the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration, which reflects NO production.
-
Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure the observed inhibition is not due to cytotoxicity.[1]
-
Calculate the IC₅₀ value for NO production inhibition as described in the previous protocol.
-
References
Independent Verification of the Biological Activity of Morachalcone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Morachalcone A with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate independent verification.
Executive Summary
This compound, a prenylated chalcone found in plants of the Moraceae family, has demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and enzyme-inhibitory effects. This document summarizes the available quantitative data on these activities, compares them with relevant alternative compounds, and provides detailed experimental protocols for verification.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for the biological activities of this compound and its alternatives.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 16.4 µM | [1] |
| Licochalcone A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 6.4 µM | [2] |
| Parthenolide | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 4.6 µM | |
| Indomethacin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 35.2 µM |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Aromatase Inhibition | - | 4.6 µM |
| Letrozole | Aromatase Inhibition | - | ~0.102 µM |
| Licochalcone A | B-16 (Melanoma) | 25.89 µM | [3] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 - 1.5 µM |
Table 3: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| This compound | Not Specified | Not Specified | |
| Xanthohumol | DPPH Radical Scavenging | 15.2 µM | |
| Trolox | DPPH Radical Scavenging | 42.5 µM | |
| Ascorbic Acid | DPPH Radical Scavenging | 25 µM |
Table 4: Enzyme Inhibitory Activity
| Compound | Enzyme | IC50 Value | Reference |
| This compound | Tyrosinase | 0.013 µM | [1] |
| This compound | Pancreatic Lipase | 6.2 µM | [2] |
| Kojic Acid | Tyrosinase | 44.6 µM | [1] |
| Orlistat | Pancreatic Lipase | 0.15 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a control compound. The cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
After a 5-10 minute incubation at room temperature, protected from light, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Anticancer Activity: Aromatase Inhibition Assay
-
Enzyme and Substrate Preparation: A commercially available aromatase inhibitor screening kit is typically used. This involves preparing a reaction mixture containing human recombinant aromatase and its fluorogenic substrate.
-
Compound Incubation: this compound or a reference inhibitor (e.g., Letrozole) at various concentrations is pre-incubated with the aromatase enzyme in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by adding the substrate to the wells.
-
Fluorescence Measurement: The plate is incubated at a specific temperature (e.g., 37°C), and the fluorescence is measured at time intervals using a fluorescence plate reader. The conversion of the substrate to a fluorescent product is proportional to the enzyme activity.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the change in fluorescence over time. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the vehicle control. The IC50 value is calculated from the dose-response curve.
Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, B-16) are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing different concentrations of this compound or a control drug (e.g., Doxorubicin).
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflow for Biological Activity Verification
Caption: Workflow for in vitro verification of this compound's biological activity.
Postulated Signaling Pathways Targeted by Chalcones
Caption: Potential signaling pathways modulated by chalcones like this compound.
References
- 1. Impact of MAPK and PI3K/AKT signaling pathways on Malabaricone-A induced cytotoxicity in U937, a histiocytic lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Morachalcone A: A Guide for Laboratory Professionals
For Immediate Reference: Treat Morachalcone A as a hazardous chemical waste. All disposal procedures must comply with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, a naturally occurring aromatase inhibitor with potential anti-inflammatory and anticancer activities.[1] Due to its biological activity, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Assessment and Classification
All waste containing this compound must be handled in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. It is the responsibility of the waste generator to determine if the waste is hazardous.
Key characteristics to consider for hazardous waste classification:
-
Ignitability: Based on its solid form and high melting point (204-205 °C), this compound is not expected to be ignitable.[1]
-
Corrosivity: No information available.
-
Reactivity: No information available.
-
Toxicity: As a biologically active compound, it should be assumed to have toxic properties until proven otherwise.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
Disposal Procedures for this compound
The following step-by-step procedures are provided as a general guideline. Always defer to your institution's specific protocols and the guidance of your EHS department.
Solid Waste Disposal
This procedure applies to pure this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any other solid materials that have come into contact with the compound.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Containerization:
-
Use a wide-mouth, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is generally suitable.
-
The container must be in good condition, with no leaks or cracks.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Pickup and Disposal:
-
Once the container is full or has reached its storage time limit, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Liquid Waste Disposal
This procedure applies to solutions containing this compound.
-
Segregation: Collect liquid waste containing this compound in a dedicated, labeled container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Containerization:
-
Use a sealable, chemically compatible container, such as a glass or HDPE bottle.
-
Ensure the container has a secure cap to prevent spills and evaporation.
-
-
Labeling:
-
Label the container with "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and the solvent(s) used.
-
The approximate concentration of this compound.
-
The quantity of waste.
-
The date the waste was first added.
-
The primary hazard(s) (e.g., "Toxic," "Flammable Liquid" if the solvent is flammable).
-
-
-
Storage:
-
Store the sealed liquid waste container in a designated satellite accumulation area, within secondary containment to control potential spills.
-
-
Pickup and Disposal:
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Spill and Decontamination Procedures
In the event of a spill of this compound powder or solution:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE: Wear appropriate PPE, including a respirator if necessary.
-
Containment:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.
-
For liquid spills: Surround the spill with an absorbent material to prevent it from spreading.
-
-
Cleanup:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Avoid creating dust.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water.
-
Collect all decontamination materials as hazardous waste.
-
-
Reporting: Report the spill to your supervisor and EHS department.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Morachalcone A
Crucial Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
Morachalcone A, a naturally occurring chalcone, presents significant opportunities in drug development, notably for its potential anti-inflammatory and anticancer activities. As with any novel compound, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. The following guidance is based on the general properties of chalcones and established best practices for handling solid chemical compounds with unknown toxicity. It is imperative to treat this compound as potentially hazardous until comprehensive toxicological data is available.
Immediate Safety and Handling Precautions
Researchers must adhere to stringent safety protocols when handling this compound. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times to protect against dust particles and potential splashes.[1][2] A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][2] Gloves should be inspected for any signs of damage before use and disposed of immediately after handling the compound.[3]
-
Body Protection: A laboratory coat is essential to protect against skin contact.[1] The lab coat should have long sleeves and be fully buttoned.
-
Respiratory Protection: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to prevent inhalation.[4][5] If a fume hood is not available, a properly fitted respirator with a particulate filter is required.[1]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. This information is critical for experimental planning and safety assessments.
| Property | Value |
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.37 g/mol |
| Appearance | Solid |
| Melting Point | 204-205 °C |
| Biological Activity | Aromatase inhibitor (IC₅₀ = 4.6 µM) |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
The storage container must be clearly labeled with the compound name, date received, and any known hazards.[7]
Weighing and Preparation of Solutions
-
All weighing of solid this compound must be performed in a chemical fume hood to control dust.
-
Use appropriate tools, such as a spatula and weighing paper, to handle the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the experimental protocol and does not introduce additional hazards.
Experimental Use
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid direct contact with the compound and its solutions.
-
Keep all containers of this compound closed when not in use.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable lab coats, must be collected in a designated, labeled hazardous waste container.[8][9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.[6]
-
Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations.[8][9] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Visualizing Safe Handling: A Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound, providing a clear and immediate visual guide for laboratory personnel.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. falseguridad.com [falseguridad.com]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uwlax.edu [uwlax.edu]
- 6. gustavus.edu [gustavus.edu]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
